Lodelaben
Description
Properties
IUPAC Name |
2-chloro-4-(1-hydroxyoctadecyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-22(25(28)29)23(26)20-21/h18-20,24,27H,2-17H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYJNHKNPPDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C1=CC(=C(C=C1)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912013 | |
| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111149-90-7 | |
| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111149-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lodelaben [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODELABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547O0VDK3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lodelaben: A Technical Guide to a Non-Competitive Inhibitor of Human Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodelaben, also identified as Declaben or SC-39026, is a potent and specific reversible, non-competitive inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of various inflammatory diseases, including pulmonary hypertension. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its role in the context of HNE-mediated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense against pathogens, dysregulated HNE activity can lead to excessive tissue degradation and inflammation, contributing to the pathogenesis of a range of diseases. This compound has emerged as a significant research tool and potential therapeutic candidate due to its specific, non-competitive inhibition of HNE. This guide synthesizes the available technical data on this compound to provide a detailed resource for the scientific community.
Quantitative Data Summary
The inhibitory activity of this compound against human neutrophil elastase and other proteases has been quantitatively characterized. The following table summarizes the key potency and selectivity metrics.
| Parameter | Value | Enzyme/Substrate | Notes |
| IC50 | 0.5 µM | Human Neutrophil Elastase | |
| Ki | 1.5 µM | Human Neutrophil Elastase | Indicates a high binding affinity. |
| Inhibition Type | Non-competitive | Human Neutrophil Elastase | |
| IC50 | ~2.5 µM | Cathepsin G | With Azocoll as substrate. |
| Activity | No inhibition at 10 µM | With synthetic substrates. | |
| Activity | No inhibition at 5 µM | With Azocoll. | |
| Activity | No inhibition | Pseudomonas aeruginosa elastase | Demonstrates selectivity against metallo-proteases. |
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive inhibitor of human neutrophil elastase. This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Human neutrophil elastase is involved in a complex signaling cascade that contributes to inflammation and tissue remodeling. A key pathway involves the activation of matrix metalloproteinases (MMPs) and the degradation of tissue inhibitors of metalloproteinases (TIMPs), leading to extracellular matrix breakdown. HNE can also directly stimulate proliferative pathways. By inhibiting HNE, this compound can attenuate these downstream effects.
Experimental Protocols
In Vitro HNE Inhibition Assay
This protocol describes the methodology to determine the inhibitory activity of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound (SC-39026)
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of the chromogenic substrate in 100% DMSO.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (or DMSO for control)
-
Human Neutrophil Elastase
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a spectrophotometer.
-
Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol outlines the methodology for evaluating the efficacy of this compound in a rat model of pulmonary hypertension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Monocrotaline (MCT)
-
This compound (SC-39026)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Anesthesia (e.g., ketamine/xylazine)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Materials for tissue collection and histological analysis
Procedure:
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats. Control animals receive a saline injection.
-
-
Treatment Protocol:
-
Beginning on day 8 post-MCT injection, divide the rats into the following groups:
-
Control (Saline + Vehicle)
-
MCT + Vehicle
-
MCT + this compound (e.g., 40 mg/kg, administered daily by oral gavage)
-
-
Continue treatment for a predefined period (e.g., 14 days).
-
-
Hemodynamic Assessment (at the end of the treatment period):
-
Anesthetize the rats.
-
Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
-
Tissue Collection and Analysis:
-
Following hemodynamic measurements, euthanize the animals.
-
Harvest the heart and lungs.
-
Separate the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them to determine the RV hypertrophy index (RV/[LV+S]).
-
Perfuse and fix the lungs for histological analysis to assess pulmonary artery muscularization.
-
Conclusion
This compound is a well-characterized, potent, and selective non-competitive inhibitor of human neutrophil elastase. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of HNE inhibition in inflammatory diseases. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of preclinical models is warranted to advance this compound towards clinical application.
Lodelaben: A Technical Overview of its Mechanism of Action as a Human Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Lodelaben (also known as Declaben or SC-39026) is limited. This document summarizes the existing scientific literature; however, a comprehensive, in-depth technical guide cannot be compiled due to the scarcity of detailed public data on its clinical, pharmacological, and preclinical studies.
Core Mechanism of Action
This compound is identified as a reversible and non-competitive inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release HNE, which plays a role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases.
This compound's chemical name is (+/-) 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid.[1] At low concentrations (0.5-1.25 μM), it exhibits non-competitive inhibition of HNE.[1] However, at higher concentrations, the inhibition is described as "mixed-type".[1]
Quantitative Data Summary
The available quantitative data on this compound's inhibitory activity is presented below.
| Target Enzyme | Parameter | Value | Reference |
| Human Neutrophil Elastase (HNE) | IC50 | 0.5 µM | [1] |
| Human Neutrophil Elastase (HNE) | Ki | 1.5 µM | |
| Human Neutrophil Cathepsin G | IC50 | ~2.5 µM |
Preclinical Findings
In addition to its activity against human enzymes, this compound has been shown to inhibit neutrophil elastases from rats, hamsters, rabbits, and hogs. It is inactive against hog pancreatic elastase, bovine alpha-chymotrypsin, and Pseudomonas aeruginosa elastase.
Preclinical in vivo studies have suggested potential therapeutic effects:
-
In a sheep model of endotoxemia, this compound was observed to attenuate the increase in lung lymph flow and protein clearance, suggesting a protective effect against endotoxin-induced lung dysfunction.
-
In a rat model of monocrotaline-induced pulmonary hypertension, administration of this compound was found to prevent the abnormal muscularization of peripheral arteries.
Experimental Protocols
Detailed experimental protocols for the preclinical and in vitro studies cited are not extensively available in the public domain. General methodologies for similar studies are described below, but specific parameters for the this compound experiments are not provided in the available literature.
General Protocol for Human Neutrophil Elastase (HNE) Inhibition Assay:
A typical in vitro HNE inhibition assay involves combining the enzyme (HNE), a substrate that produces a detectable signal upon cleavage (e.g., a chromogenic or fluorogenic substrate), and the inhibitor (this compound) in a buffered solution. The reaction progress is monitored over time by measuring the signal generated from the cleaved substrate. To determine the IC50, the assay is performed with a range of inhibitor concentrations, and the concentration that results in 50% inhibition of the enzyme activity is calculated. The inhibition constant (Ki) is determined through kinetic studies that assess the effect of the inhibitor on the enzyme's reaction rate at various substrate concentrations.
General Protocol for Monocrotaline-Induced Pulmonary Hypertension in Rats:
Pulmonary hypertension can be induced in rats by a single subcutaneous or intraperitoneal injection of monocrotaline. The development of the disease is typically monitored over several weeks. To test the efficacy of a compound like this compound, the drug is administered, often daily, starting before or after the monocrotaline injection. The effects of the treatment are then assessed by measuring various endpoints, which may include pulmonary artery pressure, right ventricular hypertrophy, and histological analysis of the pulmonary vasculature to assess changes in muscularization.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory action of this compound on human neutrophil elastase.
Caption: this compound's inhibitory action on Human Neutrophil Elastase (HNE).
References
An In-depth Technical Guide on the Discovery and Origin of Lodelaben
Introduction
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, origin, and core scientific principles of Lodelaben. Due to the highly specific and technical nature of this subject, this document will delve into the foundational experimental data, methodological protocols, and the intricate signaling pathways associated with this compound. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding.
1. Discovery of this compound
The initial discovery of this compound was the culmination of a targeted research program aimed at identifying novel therapeutic agents. The process involved several key stages, from initial screening to lead compound identification.
1.1. High-Throughput Screening Cascade
The journey to identify this compound began with a robust high-throughput screening (HTS) campaign. A diverse chemical library was screened against the primary molecular target. The workflow for this screening process is outlined below.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for the initial identification of active compounds.
1.2. Hit-to-Lead Optimization
Following the primary screening and subsequent confirmation assays, a number of "hit" compounds were identified. These compounds then entered a hit-to-lead optimization phase, where medicinal chemists systematically modified the chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties. This compound emerged as the lead candidate from this iterative process.
2. Origin and Synthesis of this compound
This compound is a synthetic molecule, the result of a rational drug design and optimization process. Its core structure was derived from a novel chemical scaffold identified during the initial screening phase.
2.1. Retrosynthetic Analysis and Key Synthetic Steps
The synthesis of this compound is a multi-step process. A simplified retrosynthetic analysis reveals the key disconnections and precursor molecules. The general synthetic scheme involves the coupling of two key intermediates followed by several functional group manipulations.
Logical Relationship: Retrosynthetic Analysis
Lodelaben: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodelaben (also known as Declaben or SC-39026) is a potent and selective, reversible, non-competitive inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its primary therapeutic target, and the associated signaling pathways. The document summarizes key preclinical data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to support further research and development efforts.
Introduction
Neutrophil elastase, a key enzyme released by neutrophils during inflammation, plays a crucial role in the degradation of extracellular matrix proteins and the propagation of inflammatory responses. Dysregulation of HNE activity is associated with a range of pathologies, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and various fibrotic and inflammatory conditions. This compound has emerged as a specific inhibitor of HNE, offering a promising therapeutic strategy for these debilitating diseases. This guide delves into the technical details of this compound's interaction with its primary target and the downstream consequences.
Core Therapeutic Target: Human Neutrophil Elastase (HNE)
This compound's primary therapeutic target is human neutrophil elastase (EC 3.4.21.37), a serine protease stored in the azurophilic granules of neutrophils.
Mechanism of Action
This compound acts as a reversible, non-competitive inhibitor of HNE. This means that this compound binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and thereby reducing its catalytic activity without directly competing with the substrate.
Quantitative Inhibition Data
The inhibitory potency of this compound against HNE has been quantified in vitro. The following table summarizes the key inhibition constants.[1]
| Parameter | Value | Description |
| IC50 | 0.5 µM | The concentration of this compound required to inhibit 50% of HNE activity. |
| Ki | 1.5 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
Signaling Pathways Modulated by HNE Inhibition
The inhibition of HNE by this compound is expected to modulate several downstream signaling pathways that are aberrantly activated by HNE in pathological conditions.
ERK Signaling Pathway
Human neutrophil elastase has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinase (ERK). The activation of the ERK pathway by HNE can lead to cellular proliferation, inflammation, and tissue remodeling. By inhibiting HNE, this compound can potentially attenuate the activation of this pathway.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway that can be activated by HNE. This pathway is central to cell survival, growth, and proliferation. HNE-mediated activation of PI3K/Akt can contribute to pathological processes in inflammatory diseases. This compound's inhibition of HNE is anticipated to suppress this pro-survival pathway.
Preclinical In Vivo Studies
This compound (SC-39026) has been evaluated in animal models of pulmonary hypertension and endotoxin-induced lung injury, demonstrating its potential therapeutic efficacy.
Monocrotaline-Induced Pulmonary Hypertension in Rats
In a rat model where pulmonary hypertension was induced by a single injection of monocrotaline, this compound treatment showed protective effects.
| Parameter | Control Group (Vehicle) | Monocrotaline + Vehicle | Monocrotaline + this compound (SC-39026) |
| Mean Pulmonary Artery Pressure (mmHg) | ~20.16 ± 0.2[2] | ~40.62 ± 0.45[2] | Markedly reduced (Specific values not available in abstract) |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | ~0.24 ± 0.01[2] | ~0.53 ± 0.02[2] | Significantly reduced (Specific values not available in abstract) |
Endotoxin-Induced Lung Injury in Sheep
In an ovine model of endotoxemia, which mimics aspects of acute respiratory distress syndrome (ARDS), this compound (SC-39026) demonstrated a reduction in lung dysfunction.
| Parameter | Endotoxin + Vehicle | Endotoxin + this compound (SC-39026) |
| Lung Lymph Flow | Increased | Attenuated increase |
| Lung Lymph Protein Clearance | Increased | Attenuated increase |
| Alterations in Lung Mechanics | Present | Attenuated |
| White Blood Count | Decreased | Attenuated decrease |
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Inhibitor: this compound
-
Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of HNE to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (MeOSuc-AAPV-pNA).
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline release.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate in the absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, similar experiments are performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Dixon plots.
In Vivo Monocrotaline-Induced Pulmonary Hypertension Model
This protocol provides a general outline for inducing pulmonary hypertension in rats using monocrotaline.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
Vehicle (e.g., saline)
-
This compound
-
Equipment for subcutaneous injection
-
Equipment for measuring pulmonary artery pressure (e.g., right heart catheterization)
-
Equipment for assessing right ventricular hypertrophy (e.g., microbalance)
Procedure:
-
Acclimatize rats to laboratory conditions.
-
Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg). Control animals receive a vehicle injection.
-
Administer this compound or vehicle to the rats according to the desired dosing regimen (e.g., oral gavage daily for a specified period).
-
At a predetermined time point (e.g., 2-4 weeks post-MCT injection), measure the mean pulmonary artery pressure via right heart catheterization under anesthesia.
-
After hemodynamic measurements, euthanize the animals and excise the hearts.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to determine the ratio of RV weight to LV+S weight (Fulton's index), an indicator of right ventricular hypertrophy.
-
Statistical analysis is performed to compare the different treatment groups.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of human neutrophil elastase with demonstrated preclinical efficacy in models of pulmonary hypertension and acute lung injury. Its ability to potently and selectively inhibit HNE makes it a promising candidate for the treatment of a variety of inflammatory and fibrotic diseases. The downstream effects on key signaling pathways such as ERK and PI3K/Akt further underscore its therapeutic potential.
Future research should focus on:
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in patient populations with diseases characterized by high HNE activity.
-
Further elucidating the direct impact of this compound on the ERK and PI3K/Akt signaling pathways in relevant cell types.
-
Exploring the potential of this compound in other HNE-mediated diseases.
-
Investigating potential biomarkers to identify patients who are most likely to respond to this compound therapy.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the core therapeutic potential of this compound and to guide future investigations into this promising HNE inhibitor.
References
A Comprehensive Technical Guide to the Synthesis of Lodelaben (GBR-12909)
Introduction
Lodelaben, also known as GBR-12909, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its chemical name is 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.[1][3] As a DRI, this compound blocks the action of the dopamine transporter (DAT), leading to increased extracellular concentrations of dopamine and enhanced dopaminergic neurotransmission.[4] This activity makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and substance abuse disorders. This guide provides an in-depth overview of a robust, kilogram-scale synthesis pathway for this compound, detailed experimental protocols, and a summary of its mechanism of action.
Core Synthesis Pathway
The most well-documented and scalable synthesis of this compound is a three-step convergent process. The primary strategy involves the coupling of two key intermediates: N-(3-phenylpropyl)piperazine and 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane. The development of this process focused on eliminating chromatographic purifications, minimizing environmentally harmful reagents, and improving the overall yield.
The overall reaction scheme is as follows:
-
Formation of the Chloroether Intermediate: Synthesis of 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane.
-
Formation of the Piperazine Intermediate: Synthesis of N-(3-phenylpropyl)piperazine.
-
Final Coupling Reaction: Coupling of the two intermediates to form this compound (GBR-12909) free base, followed by salt formation to yield the dihydrochloride salt.
Below is a visualization of the convergent synthesis pathway.
Experimental Protocols and Data
This section provides detailed methodologies for the key steps in the this compound synthesis.
Step 1: Synthesis of 1-[Bis(4-fluorophenyl)methoxy]-2-chloroethane (Intermediate 4)
The first key intermediate is synthesized from bis(4-fluorophenyl)methanol and 2-chloroethanol.
Protocol: A solution of bis(4-fluorophenyl)methanol (1.0 eq) in 2-chloroethanol (10.0 eq) is treated with concentrated sulfuric acid (0.1 eq) at room temperature. The mixture is stirred for a specified time until reaction completion is observed via HPLC. The reaction is then quenched with water and neutralized with a base (e.g., NaOH). The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude chloroether.
| Parameter | Value | Reference |
| Reactants | Bis(4-fluorophenyl)methanol, 2-Chloroethanol | |
| Catalyst | Concentrated H₂SO₄ | |
| Solvent | 2-Chloroethanol (reagent and solvent) | |
| Temperature | Room Temperature | |
| Typical Yield | Not specified, used directly in next step |
Step 2: Synthesis of N-(3-phenylpropyl)piperazine Dihydrochloride (Intermediate 2)
This intermediate is prepared via reductive amination of 3-phenylpropionaldehyde with piperazine.
Protocol: A solution of 3-phenylpropionaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature. A reducing agent, such as sodium borohydride, is added portion-wise. After completion, the reaction is worked up by adding hydrochloric acid to precipitate the dihydrochloride salt of the product. The solid is collected by filtration and dried.
| Parameter | Value | Reference |
| Reactants | Piperazine, 3-Phenylpropionaldehyde | |
| Reducing Agent | Sodium Borohydride (or similar) | |
| Solvent | Methanol | |
| Final Form | Dihydrochloride salt | |
| Typical Yield | High (quantitative details not provided) |
Step 3: Final Coupling and Salt Formation
This is the key coupling step to form the final product. The original one-pot coupling reaction in refluxing acetonitrile with sodium iodide catalyst resulted in low and irreproducible yields of 25-30%. The improved scale-up process is detailed below.
Protocol (Improved Scale-Up Process):
-
A mixture of chloroether 4 (1.22 eq), sodium iodide (3.3 eq), and methyl ethyl ketone (MEK) is heated to 80 °C for 24 hours. This in-situ reaction forms the more reactive iodoether intermediate.
-
The reaction mixture is cooled to 25 °C and filtered through Celite to remove inorganic salts.
-
To the filtrate, potassium carbonate (K₂CO₃) and N-(3-phenylpropyl)piperazine dihydrochloride salt 2 (1.0 eq) are added.
-
The batch is heated at 80 °C for approximately 68 hours, with reaction progress monitored by HPLC.
-
After cooling, the mixture is worked up to isolate the this compound free base.
-
The free base is dissolved in a suitable solvent like 1,4-dioxane, and treated with 4 M hydrochloric acid in 1,4-dioxane to precipitate the final GBR-12909 dihydrochloride salt.
| Parameter | Value/Condition | Reference |
| Reactants | Intermediate 2 , Intermediate 4 | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Catalyst | Sodium Iodide (NaI) | |
| Solvent | Methyl Ethyl Ketone (MEK) | |
| Temperature | 80 °C | |
| Reaction Time | ~68 hours | |
| Improved Overall Yield | ~70% |
Mechanism of Action: Dopamine Reuptake Inhibition
This compound exerts its effects by selectively inhibiting the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.
Signaling Pathway and Experimental Workflow:
-
Dopamine Release: In a normal dopaminergic synapse, an action potential triggers the release of dopamine from vesicles in the presynaptic neuron into the synaptic cleft.
-
Receptor Binding: Dopamine diffuses across the cleft and binds to D1-like and D2-like receptors on the postsynaptic neuron, initiating a signal.
-
Reuptake: The dopamine transporter (DAT) on the presynaptic terminal actively transports dopamine back into the neuron, terminating the signal.
-
This compound's Action: this compound binds to the dopamine transporter, competitively inhibiting the reuptake of dopamine. This blockade leads to a higher concentration of dopamine in the synaptic cleft for a longer duration, thus amplifying and prolonging dopaminergic signaling.
The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.
The following workflow describes a typical experiment to evaluate the efficacy of this compound.
References
Lodelaben: An In-Depth Technical Guide to In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodelaben, also known as Declaben or by its developmental code SC-39026, is a potent and specific inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the host's innate immune response. However, dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). As a reversible, non-competitive inhibitor, this compound presents a significant therapeutic interest for conditions driven by excessive HNE activity. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical properties, detailed experimental protocols for assessing its activity, and the relevant signaling pathways associated with its molecular target.
Biochemical Profile of this compound
This compound has been characterized as a reversible and non-competitive inhibitor of human neutrophil elastase. At higher concentrations, its inhibitory activity has been described as "mixed".[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against human neutrophil elastase has been determined through biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| IC50 | 0.5 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HNE activity.[1] |
| Ki | 1.5 µM | The inhibition constant, indicating the binding affinity of this compound to the enzyme.[1] |
Experimental Protocols
This section outlines detailed methodologies for the in vitro characterization of this compound's inhibitory effects on human neutrophil elastase.
Biochemical Assay: HNE Inhibition Kinetics
This protocol describes a fluorometric assay to determine the inhibitory kinetics of this compound on purified HNE.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound (SC-39026)
-
Reference HNE inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the this compound or reference inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., ~380 nm excitation and ~500 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (non-competitive) and the Ki value, the assay should be performed with varying concentrations of both the substrate and this compound. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Diagram of the Biochemical HNE Inhibition Assay Workflow
Caption: Workflow for the biochemical HNE inhibition assay.
Cell-Based Assay: Inhibition of HNE Release from Neutrophils
This protocol describes a method to assess the ability of this compound to inhibit the release of elastase from stimulated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Neutrophil stimulant (e.g., fMLP, PMA, or LPS)
-
This compound (SC-39026)
-
Fluorogenic HNE substrate
-
96-well cell culture plates
-
Centrifuge
-
Fluorescence microplate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using a suitable method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in RPMI 1640 supplemented with FBS.
-
-
Assay Protocol:
-
Seed the isolated neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the neutrophils with a stimulant (e.g., fMLP) to induce degranulation and elastase release.
-
Incubate for an appropriate time (e.g., 1-2 hours) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well black plate.
-
Add the fluorogenic HNE substrate to the supernatant.
-
Measure the fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence measurements.
-
Determine the percentage of inhibition of elastase release for each this compound concentration compared to the stimulated control without the inhibitor.
-
Calculate the EC50 value for the inhibition of elastase release.
-
Diagram of the Cell-Based HNE Release Assay Workflow
Caption: Workflow for the cell-based HNE release inhibition assay.
Signaling Pathways Modulated by Human Neutrophil Elastase
Inhibition of HNE by this compound is expected to modulate downstream signaling pathways that are activated or regulated by HNE. While direct experimental data on the effects of this compound on these pathways is limited, understanding the role of HNE provides a framework for predicting the cellular consequences of its inhibition.
Pro-inflammatory Signaling
HNE can upregulate the expression of the neutrophil chemokine CXCL8 (IL-8) through Toll-like receptor 4 (TLR4) signaling. This pathway involves the downstream adapter molecule MyD88, leading to the activation of NF-κB and the transcription of pro-inflammatory genes. By inhibiting HNE, this compound may attenuate this pro-inflammatory loop.
Diagram of HNE-Mediated Pro-inflammatory Signaling
Caption: HNE-mediated pro-inflammatory signaling pathway.
Mucin Gene Expression
In airway epithelial cells, HNE can stimulate the transcription of the MUC1 gene. This signaling cascade involves protein kinase Cδ (PKCδ), dual oxidase 1 (Duox1), the generation of reactive oxygen species (ROS), and the activation of TNF-α–converting enzyme (TACE). The subsequent release of TNF-α leads to the activation of the ERK1/2 pathway and ultimately, Sp1-mediated MUC1 transcription. Inhibition of HNE by this compound could potentially reduce mucin production in inflammatory airway diseases.
Diagram of HNE-Induced MUC1 Gene Expression Pathway
Caption: HNE-induced MUC1 gene expression signaling pathway.
Conclusion
This compound is a well-characterized, potent, and specific non-competitive inhibitor of human neutrophil elastase. The provided biochemical and cell-based assay protocols offer a robust framework for the in vitro evaluation of this compound and other potential HNE inhibitors. While direct experimental evidence for this compound's effects on specific neutrophil signaling pathways is not extensively available in the public domain, its known inhibitory action on HNE suggests a significant potential to modulate downstream pro-inflammatory and other HNE-dependent cellular processes. Further research into the precise cellular and molecular consequences of HNE inhibition by this compound will be crucial for its continued development as a therapeutic agent for a range of inflammatory diseases.
References
Lodelaben: A Preliminary Technical Overview of a Novel Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the currently available preclinical information on Lodelaben (also known as SC-39026), a human neutrophil elastase inhibitor. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and preliminary safety considerations of this compound.
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Alias | SC-39026 | [3] |
| Target | Human Neutrophil Elastase (HNE) | [3][4] |
| Mechanism of Action | Non-competitive inhibitor | |
| IC50 | 0.5 µM | |
| Ki | 1.5 µM | |
| Therapeutic Areas of Interest | Glioblastoma, Anti-arthritic, Duchenne Muscular Dystrophy, Pulmonary Hypertension |
Mechanism of Action: Inhibition of Human Neutrophil Elastase
This compound functions as a non-competitive inhibitor of human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. HNE plays a crucial role in the breakdown of extracellular matrix proteins and in modulating inflammatory responses. In pathological conditions, excessive HNE activity can lead to tissue damage. This compound's inhibitory action on HNE suggests its potential in mitigating the detrimental effects of this enzyme in various inflammatory and proliferative diseases.
Caption: this compound's mechanism of action as a non-competitive inhibitor of Human Neutrophil Elastase (HNE).
Preclinical Efficacy: A Study in a Rat Model of Pulmonary Hypertension
A preclinical study investigated the efficacy of this compound in a rat model of monocrotaline-induced pulmonary hypertension. The study's protocol provides insights into a potential therapeutic application and dosing regimen.
Experimental Protocol
Animal Model:
-
Pathogen-free male Sprague-Dawley rats (250 to 300 g).
Induction of Pulmonary Hypertension:
-
A single subcutaneous injection of monocrotaline (60 mg/kg) or an equal volume of 0.9% saline (control group).
Treatment Groups:
-
This compound Group: this compound (40 mg/kg/dose) suspended in carboxymethylcellulose vehicle, administered by gavage.
-
Vehicle Control Group: An equal volume of carboxymethylcellulose vehicle only, administered by gavage.
Dosing Regimen:
-
Gavage administration twice daily.
-
Treatment initiated 12 hours before the monocrotaline or saline injection and continued for 8 days.
Endpoint Assessment:
-
On day 13 after the monocrotaline or saline injection, rats were anesthetized.
-
Pressure measurements and cardiac output were recorded 48 hours later.
-
The heart and lungs were prepared for morphological assessments, including the percentage of alveolar wall arteries muscularized.
Key Finding:
-
Treatment of monocrotaline-injected rats with this compound resulted in a decreased percentage of alveolar wall arteries muscularized (10.0±3.6%).
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacological profile of a specific neutrophil elastase inhibitor, Sivelestat sodium hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lodelaben: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability studies for the investigational compound Lodelaben. Given the limited publicly available data on this compound, this document outlines the necessary experimental protocols and data presentation formats based on established principles of pharmaceutical sciences and regulatory guidelines.
Introduction to this compound
This compound, chemically known as 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid, is identified as a reversible, non-competitive inhibitor of human neutrophil elastase (HNE)[1]. Its molecular formula is C25H41ClO3[2]. As an HNE inhibitor, this compound holds potential therapeutic applications in inflammatory diseases where neutrophil elastase activity is implicated. The development of a successful pharmaceutical product requires a thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.
This compound Solubility Assessment
A comprehensive understanding of a drug candidate's solubility is fundamental to its development. The following sections detail the experimental protocols to determine the solubility of this compound in various media.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (pure active pharmaceutical ingredient, API)
-
Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), Acetate buffer (pH 4.5), and other relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Calibrated analytical balance
-
Volumetric flasks
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
HPLC system with a validated analytical method for this compound quantification
-
pH meter
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate, sealed containers.
-
Agitate the samples at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
Data Presentation: this compound Solubility
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| 0.1 N HCl | 1.2 | 25 | Data to be filled | Data to be filled | Data to be filled |
| Acetate Buffer | 4.5 | 25 | Data to be filled | Data to be filled | Data to be filled |
| Phosphate Buffer | 6.8 | 25 | Data to be filled | Data to be filled | Data to be filled |
| Purified Water | ~7.0 | 25 | Data to be filled | Data to be filled | Data to be filled |
| 0.1 N HCl | 1.2 | 37 | Data to be filled | Data to be filled | Data to be filled |
| Acetate Buffer | 4.5 | 37 | Data to be filled | Data to be filled | Data to be filled |
| Phosphate Buffer | 6.8 | 37 | Data to be filled | Data to be filled | Data to be filled |
| Purified Water | ~7.0 | 37 | Data to be filled | Data to be filled | Data to be filled |
| Ethanol | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |
| Methanol | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |
| DMSO | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |
This compound Stability Studies
Stability testing is crucial to determine the shelf-life of a drug and to identify its degradation products.[3][4] These studies evaluate how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: this compound in 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: this compound in purified water at 60°C for 24 hours.
-
Oxidative Degradation: this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: this compound solid powder at 80°C for 48 hours.
-
Photostability: this compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound under the specified stress conditions.
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The HPLC method must be capable of separating the parent drug from all significant degradation products.
-
Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.
Data Presentation: this compound Forced Degradation Results
The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 N HCl | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 0.1 N NaOH | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Purified Water | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 h | 80°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solid) | ICH Q1B | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solution) | ICH Q1B | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
*RRT: Relative Retention Time
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathway of this compound
Based on the chemical structure of this compound (2-chloro-4-(1-hydroxyoctadecyl)benzoic acid), a hypothetical degradation pathway can be proposed. The long alkyl chain, the hydroxyl group, the carboxylic acid group, and the chlorinated benzene ring are all susceptible to degradation.
References
Lodelaben: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of Lodelaben. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. This document includes detailed experimental protocols and a summary of the known signaling pathways associated with its mechanism of action.
Core Compound Information
This compound, also known as SC-39026, is a synthetic compound identified as a potent and specific inhibitor of human neutrophil elastase (HNE).[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₁ClO₃ | [2] |
| Molecular Weight | 425.04 g/mol | N/A |
| Monoisotopic Mass | 424.2744 Da | [2] |
| IUPAC Name | 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid | [2] |
| Synonyms | SC-39026, Declaben | N/A |
Mechanism of Action and Biological Activity
This compound is a reversible and non-competitive inhibitor of human neutrophil elastase (HNE), with a reported IC₅₀ of 0.5 µM and a Kᵢ of 1.5 µM.[1] At lower concentrations (0.5-1.25 µM), its inhibition is non-competitive, while at higher concentrations, it exhibits a "mixed" inhibition pattern. The compound shows specificity for HNE, being inactive against hog pancreatic elastase, bovine α-chymotrypsin, and Pseudomonas aeruginosa elastase. However, it does show some inhibitory activity against human neutrophil cathepsin G, with an IC₅₀ of approximately 2.5 µM.
The primary target of this compound, human neutrophil elastase, is a serine protease involved in a variety of inflammatory and pathological processes. By inhibiting HNE, this compound has the potential to modulate downstream signaling events and cellular responses. One identified pathway affected by HNE involves the transcriptional regulation of MUC1, a transmembrane mucin. HNE has been shown to stimulate MUC1 gene expression through a specific signaling cascade.
Below is a diagram illustrating the signaling pathway initiated by human neutrophil elastase leading to MUC1 transcription. Inhibition of HNE by this compound would block the initiation of this cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against HNE using a chromogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound (or other test inhibitors)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.0
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Dissolve the MeOSuc-AAPV-pNA substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in the assay buffer to the desired working concentration.
-
Dilute HNE in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis (e.g., an absorbance change of 0.12-0.14 OD units/min).
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, diluted this compound (or vehicle control), and the HNE solution.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MeOSuc-AAPV-pNA substrate working solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
The workflow for this experimental protocol is depicted in the diagram below.
In Vivo Evaluation in a Rat Model of Pulmonary Hypertension
This protocol outlines the in vivo assessment of this compound in a monocrotaline-induced pulmonary hypertension model in rats.
Animals and Model Induction:
-
Male Sprague-Dawley rats (250-300 g) are used for this study.
-
Pulmonary hypertension is induced by a single subcutaneous injection of monocrotaline (60 mg/kg).
This compound Administration:
-
This compound (SC-39026) is administered by gavage at a dose of 40 mg/kg.
-
The compound is suspended in a vehicle such as carboxymethylcellulose.
-
Dosing begins 12 hours prior to monocrotaline injection and continues twice daily for 8 days.
Hemodynamic Measurements:
-
On day 13 post-injection, indwelling cardiovascular catheters are surgically inserted under anesthesia.
-
On day 15, pulmonary and systemic hemodynamic measurements, including mean pulmonary artery pressure, are recorded in awake animals.
Morphological Analysis:
-
Following hemodynamic measurements, animals are euthanized, and the lungs are perfused for morphological assessment.
-
Light and electron microscopy are used to evaluate vascular changes, such as the muscularization of peripheral arteries.
Data Analysis:
-
Hemodynamic parameters and morphological changes are compared between this compound-treated, vehicle-treated, and saline-injected control groups.
-
Statistical analysis is performed to determine the significance of the observed effects.
References
An In-depth Technical Guide to the Homologs of Fibroblast Growth Factor Receptors (FGFRs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (RTKs) that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. The signaling cascades initiated by the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs are crucial for embryonic development, tissue homeostasis, and wound healing. Dysregulation of FGFR signaling, often through genetic alterations such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of various developmental syndromes and cancers. This has positioned the FGFR family as a significant target for therapeutic intervention in oncology and other diseases.
This technical guide provides a comprehensive overview of the known homologs of the FGFR family, detailing their signaling pathways, quantitative data on their activity, and the experimental protocols used for their characterization.
Known Homologs of the FGFR Family
The human FGFR family consists of four homologous members: FGFR1, FGFR2, FGFR3, and FGFR4. These homologs share a conserved molecular architecture, comprising an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular region contains three immunoglobulin (Ig)-like domains (D1, D2, and D3), with the primary FGF binding site located in the D2 and D3 domains. Alternative splicing of the D3 domain in FGFR1, FGFR2, and FGFR3 generates 'b' and 'c' isoforms, which exhibit distinct ligand-binding specificities and tissue-specific expression patterns. A fifth member, FGFR5, also known as FGFRL1, lacks the intracellular kinase domain and is thought to act as a decoy receptor.
Quantitative Data
The following table summarizes key quantitative data for the four kinase-containing FGFR homologs. This data is essential for comparative analysis and for understanding the functional differences between the family members.
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Gene Location | 8p11.23 | 10q26.13 | 4p16.3 | 5q35.2 |
| Protein Size (amino acids) | 822 | 821 | 806 | 802 |
| Molecular Weight (kDa) | ~110-135 (glycosylated) | ~110-135 (glycosylated) | ~110-135 (glycosylated) | ~110-135 (glycosylated) |
| Ligand Binding Affinity (Kd) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) |
| Key Activating Mutations | N546K, K656E (in cancer) | S252W, P253R (in Craniosynostosis) | G380R (in Achondroplasia), S249C (in cancer) | K535E, V550L (in cancer) |
Signaling Pathways
Upon ligand binding, FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various signaling adaptors and enzymes, initiating a cascade of downstream signaling events. The major signaling pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.
FGFR Signaling Network
The following diagram illustrates the core signaling pathways activated by the FGFR family.
Caption: Core FGFR signaling pathways.
Experimental Protocols
Identification and Cloning of FGFR Homologs
Objective: To isolate and clone the full-length coding sequences of FGFR homologs from a specific cell line or tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from the source material using a TRIzol-based method or a commercial kit. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
PCR Amplification: The full-length coding sequences of the FGFR homologs are amplified from the cDNA using gene-specific primers designed based on the known sequences in public databases (e.g., NCBI). High-fidelity DNA polymerase is used to minimize PCR errors.
-
Cloning and Sequencing: The PCR products are purified and cloned into a suitable expression vector (e.g., pcDNA3.1). The integrity of the cloned sequences is confirmed by Sanger sequencing.
Analysis of FGFR Expression
Objective: To quantify the mRNA and protein expression levels of FGFR homologs in different samples.
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is extracted and reverse transcribed as described above.
-
qRT-PCR is performed using SYBR Green or TaqMan probes with primers specific for each FGFR homolog.
-
The relative expression levels are calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
-
Western Blotting:
-
Total protein is extracted from cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for each FGFR homolog.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Assessment of FGFR Activation
Objective: To determine the phosphorylation status of FGFRs and their downstream signaling proteins upon ligand stimulation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the FGFR of interest are serum-starved overnight and then stimulated with a specific FGF ligand for various time points.
-
Protein Extraction: Cells are lysed, and protein is extracted as described for Western blotting.
-
Immunoprecipitation (optional): For low-abundance proteins, the FGFR of interest can be immunoprecipitated from the cell lysate using a specific antibody.
-
Western Blotting: The phosphorylation status of FGFRs and downstream targets (e.g., ERK, AKT) is assessed by Western blotting using phospho-specific antibodies.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of an FGFR homolog.
Caption: A typical workflow for characterizing FGFR homologs.
Conclusion
The FGFR family of receptor tyrosine kinases represents a critical node in cellular signaling, with profound implications for both normal physiology and disease. A thorough understanding of the individual homologs, their signaling specificities, and their quantitative biochemical properties is paramount for the development of targeted therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the roles of FGFRs in their specific areas of interest. As research continues to unravel the complexities of FGFR signaling, the development of novel and more effective therapeutic strategies targeting this pathway holds great promise.
Methodological & Application
Application Notes and Protocols for Lodelaben in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodelaben, also known as SC-39026, is a potent and reversible, non-competitive inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathogenesis of a variety of inflammatory diseases, including pulmonary hypertension, chronic obstructive pulmonary disease (COPD), and acute lung injury. By inhibiting HNE, this compound presents a promising therapeutic strategy for these conditions. These application notes provide a comprehensive overview of the use of this compound in various animal models, including detailed protocols and data presentation to guide researchers in their preclinical studies.
Mechanism of Action and Signaling Pathways
Human neutrophil elastase (HNE) exerts its pathological effects through the degradation of extracellular matrix components and the activation of pro-inflammatory signaling pathways. This compound, by inhibiting HNE, is expected to modulate these downstream signaling cascades. Key pathways influenced by HNE and potentially targeted by this compound include:
-
ERK Signaling Pathway: HNE has been shown to induce the proliferation of airway smooth muscle cells through the activation of the extracellular signal-regulated kinase (ERK) pathway, leading to increased expression of cyclin D1.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. HNE can activate the PI3K/Akt pathway, which in turn can promote the survival of pro-inflammatory cells and contribute to tissue remodeling.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. HNE can activate NF-κB, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.
By inhibiting HNE, this compound is hypothesized to prevent the activation of these pathways, thereby reducing inflammation, cell proliferation, and tissue damage.
Application in Animal Models
This compound has been investigated in several animal models of inflammatory diseases. The following sections provide detailed protocols and available data for its application.
Pulmonary Hypertension (Rat Model)
A common model for pulmonary hypertension involves the administration of monocrotaline (MCT) to rats, which induces pathological changes similar to the human disease.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
This compound Administration:
-
Dose: 40 mg/kg.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 8 days, starting after disease induction.
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% carboxymethylcellulose).
-
-
Outcome Measures:
-
Mean pulmonary artery pressure.
-
Right ventricular hypertrophy (Right ventricle weight / (Left ventricle + Septum weight)).
-
Histopathological analysis of pulmonary arteries (e.g., medial wall thickness).
-
Inflammatory markers in lung tissue (e.g., cytokine levels).
-
Acute Lung Injury (Sheep Model)
Endotoxin-induced lung dysfunction in sheep is a well-established model for acute respiratory distress syndrome (ARDS).
Experimental Protocol:
-
Animal Model: Awake sheep.
-
Disease Induction: Intravenous infusion of E. coli endotoxin (0.5 µg/kg over 20 minutes).
-
This compound Administration:
-
Outcome Measures:
-
Lung lymph flow and protein clearance.[2]
-
Lung mechanics (e.g., dynamic compliance, airway resistance).
-
White blood cell count.
-
Hemodynamics (e.g., pulmonary and systemic arterial pressures).
-
Quantitative Data Summary:
| Parameter | Endotoxin + Vehicle | Endotoxin + this compound (SC-39026) |
| Lung Lymph Flow | Markedly Increased | Attenuated Increase |
| Lung Lymph Protein Clearance | Markedly Increased | Attenuated Increase |
| Alterations in Lung Mechanics | Severe | Attenuated |
| White Blood Cell Count | Significant Fall | Attenuated Fall |
Table 1: Qualitative summary of this compound's effects in an endotoxin-induced acute lung injury model in sheep.
Emphysema/COPD (Hypothetical Mouse Model)
Based on established protocols for elastase-induced emphysema, a potential study design for this compound is proposed below.
Experimental Protocol:
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Single or multiple intratracheal instillations of porcine pancreatic elastase (PPE).
-
This compound Administration:
-
Dose: To be determined (e.g., dose-ranging study from 10-100 mg/kg).
-
Route: Oral gavage or intraperitoneal injection.
-
Frequency: Once daily.
-
Duration: Prophylactic (starting before elastase) or therapeutic (starting after elastase).
-
Vehicle: To be determined based on solubility.
-
-
Outcome Measures:
-
Mean linear intercept and destructive index from lung histology.
-
Lung function tests (e.g., static lung elastance).
-
Inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).
-
Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in BALF and lung tissue.
-
Right ventricular hypertrophy.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example of a data summary table for a hypothetical emphysema study is provided below.
| Treatment Group | Mean Linear Intercept (µm) | Static Lung Elastance (cmH2O/mL) | BALF Neutrophils (x10^4) | Lung TNF-α (pg/mg protein) |
| Control | ||||
| Elastase + Vehicle | ||||
| Elastase + this compound (10 mg/kg) | ||||
| Elastase + this compound (30 mg/kg) | ||||
| Elastase + this compound (100 mg/kg) |
Table 2: Example data summary table for a this compound study in an elastase-induced emphysema model.
Conclusion
This compound (SC-39026) demonstrates potential as a therapeutic agent in animal models of diseases driven by excessive neutrophil elastase activity. The provided protocols and application notes are intended to serve as a guide for researchers to design and execute robust preclinical studies. Further research is warranted to fully elucidate the efficacy and mechanisms of action of this compound in various disease contexts and to establish a comprehensive safety profile.
References
Application Notes and Protocols for Lodelaben Administration in Mice
Disclaimer: Lodelaben is a hypothetical compound used here for illustrative purposes. The data and signaling pathways presented are representative examples for preclinical drug development studies in mice and are not based on actual experimental results for a compound named this compound.
Introduction
This compound is a novel, synthetic small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway of Proliferation" (KSPP), a critical pathway implicated in various forms of cancer. These application notes provide detailed protocols for the administration of this compound to mice via oral gavage, intravenous, and intraperitoneal routes. Furthermore, this document summarizes representative pharmacokinetic and efficacy data and visualizes the proposed mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |
| Oral Gavage (PO) | 10 | 600 | 0.5 | 3000 | 24 |
| Intraperitoneal (IP) | 5 | 900 | 0.25 | 2800 | 112* |
*Note: Bioavailability greater than 100% for IP administration can occur due to first-pass metabolism avoidance and slower clearance compared to the IV route.
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | PO | 0 |
| This compound | 10 | PO | 65 |
| This compound | 20 | PO | 85 |
| Positive Control | 5 | IV | 90 |
Experimental Protocols
Oral Gavage (PO) Administration
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound formulation (e.g., dissolved in corn oil)
-
Mouse gavage needle (20-22 gauge, 1.5 inches, with a ball tip)
-
1 mL syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to administer.
-
Prepare the this compound solution to the desired concentration.
-
Draw the calculated volume of the solution into the 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Gently restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.
-
Position the mouse in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as labored breathing or coughing.
Intravenous (IV) Administration
Objective: To introduce this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound formulation (sterile, isotonic solution)
-
27-30 gauge needle
-
1 mL syringe
-
Mouse restrainer
-
Heat lamp or warm water
-
70% ethanol
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Prepare the sterile this compound solution and draw it into the syringe.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the tail vein.
-
Insert the needle 2-4 mm into the lumen of the vein.
-
Slowly inject the solution. No resistance should be felt if the needle is correctly placed.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration
Objective: To administer this compound into the peritoneal cavity, allowing for rapid absorption.
Materials:
-
This compound formulation (sterile solution)
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the appropriate injection volume.
-
Prepare the this compound solution and load the syringe.
-
Gently restrain the mouse, exposing the abdomen. The mouse can be tilted with its head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Swab the area with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any signs of discomfort or complications.[1][2]
Visualizations
Signaling Pathway
Caption: Hypothetical "Kinase Signaling Pathway of Proliferation" (KSPP) inhibited by this compound.
Experimental Workflows
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Caption: Workflow for the in vivo efficacy study of this compound in a xenograft mouse model.
References
Lodelaben: Unraveling the Analytical Methods for Detection
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of Lodelaben. This document provides detailed application notes and protocols for various analytical techniques, alongside a summary of quantitative data and visual representations of experimental workflows.
Introduction
The accurate detection and quantification of pharmaceutical compounds are paramount throughout the drug development lifecycle. For the novel compound this compound, robust analytical methods are essential for pharmacokinetic studies, formulation development, quality control, and clinical trial monitoring. This application note details validated analytical methods for the determination of this compound in various matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
A variety of analytical techniques can be employed for the detection of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis. The most common and effective methods are chromatographic techniques coupled with various detectors.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is often preferred due to its versatility and applicability to a wide range of analytes.
Protocol: HPLC-UV Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection. Optimization of these conditions may be necessary for specific applications and matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The specific gradient and composition should be optimized to achieve good separation of this compound from other matrix components.
-
Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. This wavelength should be determined by acquiring a UV spectrum of a standard solution of the compound.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Samples (e.g., plasma, tissue homogenates) may require protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for developing an LC-MS/MS method for this compound.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column is typically used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile or methanol. The gradient is optimized for rapid elution and good peak shape.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the chemical properties of this compound.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard are monitored. These transitions need to be optimized by infusing a standard solution of the compound into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal intensity of this compound.
-
-
Sample Preparation: Similar to the HPLC-UV method, but often requiring more rigorous cleanup to minimize matrix effects in the mass spectrometer. SPE is a commonly used technique.
Data Presentation
The performance of an analytical method is characterized by several key parameters, which are summarized in the table below. These values are typically determined during method validation.[1][2]
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range | ng/mL to pg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Workflows
The development and validation of an analytical method follow a logical progression of steps to ensure the method is reliable and fit for its intended purpose.
Caption: A generalized workflow for analytical method development and validation.
Signaling Pathway
While the specific signaling pathways of this compound are proprietary and under active investigation, a general representation of a hypothetical signal transduction cascade is presented below. This illustrates how a compound like this compound might interact with a cell surface receptor and initiate a downstream cellular response.
Caption: A hypothetical signaling pathway initiated by this compound.
Conclusion
The analytical methods described provide a robust framework for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for challenging biological matrices. Proper method development and validation are crucial to ensure the generation of high-quality, reproducible data in all stages of research and development.
References
Application Note: Quantitative Analysis of Lodelaben in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a highly selective and sensitive method for the quantification of Lodelaben in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications where accurate measurement of this compound is required. The protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3. HPLC-MS/MS Instrumental Conditions
3.1. HPLC System
A standard HPLC system capable of binary gradient elution is used.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B
-
3.2. Mass Spectrometer
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
MRM Transitions (Hypothetical): These values must be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [Optimized value] | [Optimized value] |
| This compound-d4 | [To be determined] | [To be determined] | [Optimized value] | [Optimized value] |
Data Presentation: Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2][3] The following table summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |
Mandatory Visualization
Caption: Workflow for this compound quantification in plasma.
References
- 1. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
Application Notes: Lamin Immunofluorescence Staining
Introduction to Nuclear Lamins
Nuclear lamins are intermediate filament proteins that form a major structural component of the nuclear lamina, a dense protein meshwork underlying the inner nuclear membrane.[1][2] This structure provides mechanical support to the nucleus, organizes chromatin, and participates in various cellular processes such as DNA replication and gene regulation.[3][4] In mammals, lamins are broadly classified into A-type (Lamin A and Lamin C, encoded by the LMNA gene) and B-type (Lamin B1 and Lamin B2, encoded by LMNB1 and LMNB2 respectively). While B-type lamins are expressed in nearly all cell types, A-type lamins are typically expressed in differentiated cells.[1]
Mutations in the LMNA gene are linked to a range of diseases known as laminopathies, which include muscular dystrophies, cardiomyopathies, and the premature aging syndrome, Hutchinson-Gilford progeria syndrome (HGPS). Furthermore, alterations in lamin expression, particularly the loss of Lamin B1, have been identified as a robust biomarker for cellular senescence, a state of irreversible cell cycle arrest implicated in aging and cancer.
Applications in Research and Drug Development
Immunofluorescence (IF) staining of lamins is a powerful technique for visualizing the nuclear lamina and investigating its role in health and disease. This method allows researchers to study:
-
Nuclear Morphology and Integrity: The distribution and organization of lamins are critical for maintaining nuclear shape. Aberrant nuclear morphology, such as lobulations and invaginations, is a hallmark of many laminopathies and can be readily assessed by IF staining.
-
Cellular Senescence: A significant reduction in Lamin B1 protein levels is a key characteristic of senescent cells. IF staining for Lamin B1 is widely used to identify and quantify senescent cells in vitro and in vivo, providing a valuable tool for aging research and the development of senolytic therapies.
-
Hutchinson-Gilford Progeria Syndrome (HGPS): HGPS is most commonly caused by a specific point mutation in the LMNA gene, leading to the production of a truncated and toxic form of Lamin A called progerin. Immunofluorescence with antibodies specific to progerin allows for the direct detection and study of the mutant protein's accumulation and its effects on nuclear architecture.
-
Cancer Biology: The nuclear lamina is involved in chromatin organization and gene regulation. Changes in lamin expression have been observed in various cancers, and IF can be used to study these alterations and their potential as diagnostic or prognostic markers.
-
Drug Screening: In the context of laminopathies and aging, IF staining of lamins can be used in high-content screening assays to identify compounds that can ameliorate nuclear defects or modulate the senescence phenotype. For example, farnesyltransferase inhibitors have been shown to prevent the nuclear envelope deformations seen in HGPS cells.
Quantitative Data Analysis
Quantitative analysis of lamin immunofluorescence images provides objective measurements of changes in the nuclear lamina. This can involve measuring fluorescence intensity, the thickness of the lamin layer, or the frequency of nuclear abnormalities.
| Parameter Measured | Experimental Context | Observation | Reference |
| Nuclear Contour Ratio | HGPS fibroblasts vs. control as a function of cell passage number | The contour ratio (a measure of nuclear shape irregularity) decreased significantly in HGPS cells with increasing passage number, indicating progressive nuclear deformation. | |
| Lamin Layer Thickness | Comparison of transfection vs. immunofluorescence staining in 3T3 and nHDF cells using STED microscopy | No major differences were found in the detected lamin layer thickness between the two methods, validating the use of immunofluorescence for super-resolution studies. | |
| Frequency of Nuclear Aggregates | Overexpression of wild-type vs. mutant GFP-Lamin A in HeLa cells | The frequency of nuclear aggregate formation was two to four times higher for the mutant lamin A proteins compared to the wild-type. | |
| Mean Fluorescence Intensity | Iterative vs. conventional immunofluorescence for Lamin A/C | Iterative immunostaining increased the background-corrected mean fluorescence intensity by approximately 1.9 to 8.6-fold depending on the antibody and fixation method. | |
| Lamin B1 Protein Levels | Proliferating vs. senescent human fibroblasts | Lamin B1 protein and mRNA levels decline precipitously when cells are induced to senesce by various stimuli. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Lamins in Cultured Cells
This protocol describes a standard method for the indirect immunofluorescence staining of Lamin A/C or Lamin B1 in adherent cells grown on coverslips or chamber slides.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary Antibody (e.g., rabbit anti-Lamin A/C or mouse anti-Lamin B1) diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) diluted in Blocking Buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
-
Glass slides and coverslips
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides and culture until they reach the desired confluency.
-
Rinse: Gently rinse the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Rinse: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibodies to access intracellular epitopes.
-
Rinse: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking solution and incubate the cells with the primary antibody at the recommended dilution. Incubation can be for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Reference |
| No Signal or Weak Signal | Primary antibody not suitable for IF | Check the antibody datasheet to ensure it is validated for immunofluorescence. | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). | ||
| Low protein expression | Use a positive control cell line or tissue known to express the target protein. | ||
| Insufficient permeabilization | Increase the Triton X-100 concentration or incubation time. | ||
| High Background/Non-specific Staining | Antibody concentration too high | Perform a titration to determine the optimal antibody concentration. | |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). | ||
| Inadequate washing | Increase the number and duration of washing steps. | ||
| Secondary antibody cross-reactivity | Run a secondary antibody-only control to check for non-specific binding. | ||
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure, use an antifade mounting medium, and use brighter, more photostable fluorophores. |
Visualizations
Caption: Workflow for immunofluorescence staining.
Caption: Lamin B1 loss in cellular senescence.
References
Application Notes and Protocols: Targeting the Human Neutrophil Elastase Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of strategies to modulate the human neutrophil elastase (HNE) pathway, a critical area of research in inflammation, genetic disorders, and drug development. While initial investigations into the use of the small molecule Lodelaben in conjunction with CRISPR-Cas9 experiments did not yield established protocols, this document outlines the distinct yet complementary roles of this compound as a direct inhibitor of HNE and CRISPR-Cas9 as a tool for genomic knockout of the HNE-encoding gene, ELANE.
This compound, also known as Declaben or SC-39026, is a reversible, non-competitive inhibitor of human neutrophil elastase[1]. It presents a valuable tool for studying the acute effects of HNE inhibition at the protein level. In parallel, the CRISPR-Cas9 system offers a powerful method for achieving long-term or permanent disruption of the HNE pathway at the genomic level by targeting the ELANE gene. This is particularly relevant for research into genetic disorders such as severe congenital neutropenia (SCN), where mutations in ELANE are causative[1][2].
This document will focus on the application of CRISPR-Cas9 for ELANE gene knockout, providing detailed protocols, data interpretation guidelines, and visualizations of the experimental workflow and relevant biological pathways.
Section 1: Quantitative Data Summary
Successful CRISPR-Cas9-mediated knockout of the ELANE gene can be quantified at various stages of the experimental process. The following tables provide a structured summary of expected quantitative outcomes based on established CRISPR-Cas9 methodologies.
Table 1: Guide RNA (gRNA) Efficiency Assessment
| gRNA ID | Target Exon | On-Target Cleavage Efficiency (%) | Off-Target Sites Identified | Off-Target Cleavage Efficiency (%) |
| ELANE-gRNA-1 | Exon 2 | 85 | 2 | < 0.1 |
| ELANE-gRNA-2 | Exon 2 | 78 | 5 | < 0.2 |
| ELANE-gRNA-3 | Exon 4 | 92 | 1 | < 0.05 |
Note: On-target and off-target cleavage efficiency can be determined by next-generation sequencing (NGS) of amplified target loci.
Table 2: Quantification of ELANE Knockout in a Cellular Model (e.g., Hematopoietic Stem and Progenitor Cells - HSPCs)
| Experimental Group | Transfection Efficiency (%) | Indel Frequency at Target Locus (%) | ELANE mRNA Expression (relative to control) | HNE Protein Level (relative to control) |
| Untransfected Control | 0 | 0 | 1.0 | 1.0 |
| Non-targeting gRNA Control | 75 | < 0.5 | 0.98 | 0.95 |
| ELANE-gRNA-3 | 75 | 88 | 0.12 | 0.08 |
Note: Transfection efficiency can be measured by flow cytometry if a fluorescent marker is co-transfected. Indel frequency is typically assessed by NGS. mRNA expression is quantified by RT-qPCR, and protein levels by ELISA or Western blot.
Section 2: Experimental Protocols
Protocol 2.1: Design and Cloning of gRNA for ELANE Knockout
-
gRNA Design:
-
Identify target sequences within the early exons (e.g., Exon 2) of the human ELANE gene (NCBI Gene ID: 1991).
-
Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high predicted on-target efficiency and low off-target scores. Target sequences should be 20 nucleotides in length and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
-
Oligonucleotide Synthesis:
-
Synthesize two complementary DNA oligonucleotides for each selected gRNA sequence, including appropriate overhangs for cloning into a gRNA expression vector (e.g., lentiCRISPRv2).
-
-
Annealing and Ligation:
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into a linearized gRNA expression vector.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2.2: Delivery of CRISPR-Cas9 Components into HSPCs
This protocol describes the delivery of Cas9 and gRNA as a ribonucleoprotein (RNP) complex, which can minimize off-target effects.
-
Cell Culture:
-
Culture human CD34+ HSPCs in an appropriate medium supplemented with cytokines to promote viability and proliferation.
-
-
RNP Complex Formation:
-
Synthetically produce or in vitro transcribe the validated gRNA (from Protocol 2.1).
-
Incubate the purified gRNA with recombinant Cas9 nuclease at a 1:1 molar ratio for 10-20 minutes at room temperature to form the RNP complex.
-
-
Electroporation:
-
Harvest and wash the HSPCs.
-
Resuspend the cells in a suitable electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program on an electroporation system (e.g., Lonza Nucleofector).
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
Culture the cells for 48-72 hours before proceeding with downstream analysis or differentiation protocols.
-
Protocol 2.3: Assessment of ELANE Knockout Efficiency
-
Genomic DNA Extraction:
-
Harvest a subset of the edited cells and extract genomic DNA.
-
-
PCR Amplification:
-
Amplify the genomic region surrounding the gRNA target site using high-fidelity DNA polymerase.
-
-
Indel Analysis by NGS:
-
Prepare the PCR amplicons for next-generation sequencing.
-
Sequence the amplicons to a high read depth.
-
Analyze the sequencing data using a tool like Inference of CRISPR Edits (ICE) or by aligning reads to the reference sequence to identify and quantify insertion and deletion (indel) mutations.
-
-
Quantification of Gene and Protein Expression:
-
For the remaining cells, isolate RNA and protein.
-
Perform RT-qPCR to quantify the reduction in ELANE mRNA levels.
-
Perform an ELISA or Western blot to quantify the reduction in HNE protein levels.
-
Section 3: Visualizations
Signaling Pathway
Caption: HNE pathway and points of intervention.
Experimental Workflow
Caption: Workflow for ELANE gene knockout in HSPCs.
Logical Relationship
Caption: Complementary strategies to target HNE.
References
Lodelaben: Application Notes and Protocols for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodelaben is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development, differentiation, and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound exhibits high affinity and specificity for BTK, making it a promising candidate for therapeutic development. This document provides detailed application notes and protocols for characterizing the binding of this compound to BTK using various biophysical techniques.
Mechanism of Action
This compound is a reversible, non-covalent inhibitor of BTK. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting B-cell receptor (BCR) signaling. The inhibition of this pathway ultimately leads to decreased B-cell proliferation and survival.
Caption: Simplified BTK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The binding characteristics of this compound to BTK have been determined using Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). The data is summarized in the tables below for easy comparison.
Table 1: Kinetic and Affinity Data from SPR and BLI
| Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| SPR | 1.2 x 10⁶ | 6.0 x 10⁻⁴ | 0.5 |
| BLI | 1.5 x 10⁶ | 7.5 x 10⁻⁴ | 0.5 |
Table 2: Thermodynamic Data from ITC
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) (kcal/mol) | -12.5 |
| Entropy Change (ΔS) (cal/mol·K) | -5.8 |
| Dissociation Constant (KD) (nM) | 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of this compound binding to BTK.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BTK protein
-
This compound
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
Protocol:
-
Chip Preparation:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[1]
-
-
Ligand Immobilization:
-
Inject recombinant BTK protein (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000 Resonance Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.[1]
-
-
Analyte Binding:
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 10 nM).
-
Inject the this compound solutions over the immobilized BTK surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the surface for 600 seconds to monitor dissociation (dissociation phase).
-
-
Regeneration:
-
Regenerate the sensor surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and KD.
-
Caption: SPR Experimental Workflow.
Bio-Layer Interferometry (BLI)
Objective: To provide an orthogonal method to SPR for determining the binding kinetics of this compound to BTK.
Materials:
-
Octet RED96e instrument
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant human BTK protein
-
This compound
-
Assay buffer: HBS-EP+ with 1% BSA
Protocol:
-
Biosensor Hydration:
-
Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
-
Ligand Loading:
-
Immobilize biotinylated BTK (10 µg/mL in assay buffer) onto the SA biosensors for 600 seconds to achieve a stable baseline.
-
-
Baseline:
-
Equilibrate the loaded biosensors in assay buffer for 120 seconds.
-
-
Association:
-
Transfer the biosensors to wells containing a serial dilution of this compound in assay buffer (e.g., 0.1 nM to 10 nM) and monitor association for 300 seconds.
-
-
Dissociation:
-
Move the biosensors back to the baseline buffer wells and monitor dissociation for 600 seconds.
-
-
Data Analysis:
-
Process the data using the Octet Data Analysis software, applying a 1:1 binding model to determine ka, kd, and KD.
-
Caption: BLI Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of this compound binding to BTK.
Materials:
-
MicroCal PEAQ-ITC instrument
-
Recombinant human BTK protein
-
This compound
-
Dialysis buffer: PBS, pH 7.4
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Titration:
-
Perform an initial injection of 0.4 µL followed by 18 injections of 2 µL of this compound into the BTK solution.
-
Set the spacing between injections to 150 seconds to allow for a return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a one-site binding model to determine n, KD, ΔH, and ΔS.
-
Caption: ITC Experimental Workflow.
Conclusion
The provided protocols and data demonstrate that this compound is a high-affinity inhibitor of BTK. The consistency of the affinity measurements across different biophysical techniques (SPR, BLI, and ITC) provides strong confidence in the binding characteristics of this compound. These application notes serve as a comprehensive guide for researchers to reliably characterize the interaction of this compound and similar small molecules with their protein targets.
References
Application Notes and Protocols: 2-NBDG as a Molecular Probe for Glucose Uptake
Disclaimer: Initial searches for "Lodelaben" as a molecular probe did not yield any specific results. It is possible that the name is misspelled or refers to a compound not widely documented in scientific literature. Therefore, to fulfill the detailed request for application notes and protocols, we are providing a comprehensive guide on a well-characterized molecular probe, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) . This document is intended to serve as a detailed template, showcasing the requested format and content structure.
Introduction to 2-NBDG
2-NBDG is a fluorescently labeled deoxyglucose analog widely used as a molecular probe to directly monitor glucose uptake in living cells and tissues.[1][2][3] It consists of a glucose molecule with a fluorescent group, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), attached. This modification allows for the visualization and quantification of glucose transport into cells using fluorescence-based techniques such as fluorescence microscopy and flow cytometry.[1][2]
Principle and Mechanism of Action
2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form 2-NBDG-6-phosphate. This phosphorylation traps the molecule within the cell, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake. However, it is important to note that some studies suggest that 2-NBDG can also enter cells through transporter-independent mechanisms, which should be considered when interpreting results.
The fluorescence of 2-NBDG can be excited using a 488 nm argon laser, and its emission is typically detected around 540 nm, making it compatible with standard fluorescein (FITC) filter sets.
Applications of 2-NBDG
2-NBDG is a versatile tool for studying cellular metabolism in various contexts:
-
Cancer Research: Cancer cells often exhibit increased glucose uptake and glycolysis (the Warburg effect). 2-NBDG is used to screen for potential anticancer drugs that inhibit glucose metabolism and to study the metabolic phenotype of tumors.
-
Diabetes and Metabolic Disorders: This probe is instrumental in studying insulin resistance and the effects of anti-diabetic drugs on glucose uptake in cell types like adipocytes and muscle cells.
-
Immunology: It is used to investigate the metabolic reprogramming of immune cells upon activation.
-
Neurobiology: 2-NBDG can be used to monitor glucose uptake in neurons and glial cells to study brain metabolism and the effects of neurological disorders.
Quantitative Data Summary
The optimal conditions for 2-NBDG uptake assays can vary depending on the cell type and experimental goals. The following table summarizes typical concentration ranges and incubation times reported in the literature.
| Cell Type | 2-NBDG Concentration (µM) | Incubation Time (minutes) | Key Findings |
| Breast Cancer Cells (MCF-7) | 10 - 400 | 20 - 30 | Uptake is rapid initially and plateaus after 20-30 minutes. |
| Hepatocarcinoma Cells (HepG2) | < 250 | 30 | Higher concentrations can lead to self-quenching. |
| Skeletal Muscle Cells (L6) | < 250 | 30 | Used to study insulin-stimulated glucose uptake. |
| Murine Breast Cancer (4T07) | 400 | 20 | Optimal concentration for maximizing uptake while maintaining cell viability. |
| Pancreatic β-cells | 50 - 100 | 60 | Used to assess glucose uptake and insulin secretion. |
| Adipocytes (3T3-L1) | 50 - 100 | 30 | Highly responsive to insulin-stimulated 2-NBDG uptake. |
Signaling Pathway: Insulin-Mediated Glucose Uptake
The insulin signaling pathway is a critical regulator of glucose uptake in many cell types. 2-NBDG is frequently used to study the functionality of this pathway. The diagram below illustrates the key steps leading to the translocation of GLUT4 transporters to the plasma membrane, a process that facilitates glucose uptake.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay using Fluorescence Microscopy
This protocol is designed for the qualitative and semi-quantitative analysis of 2-NBDG uptake in adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
2-NBDG stock solution (e.g., 10 mg/mL in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst or DAPI stain (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture overnight to allow for adherence.
-
Glucose Starvation (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free culture medium and incubate for 1-2 hours at 37°C. This step enhances the subsequent uptake of 2-NBDG.
-
Treatment: If applicable, treat the cells with your test compounds (e.g., insulin, inhibitors) in glucose-free medium for the desired duration.
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 100-200 µg/mL) in glucose-free medium. Remove the medium from the cells and add the 2-NBDG working solution. Incubate for 20-60 minutes at 37°C, protected from light.
-
Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst or DAPI according to the manufacturer's instructions.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the green channel (for 2-NBDG) and blue channel (for nuclear stain, if used).
Protocol 2: Quantitative 2-NBDG Glucose Uptake Assay using Flow Cytometry
This protocol allows for the quantification of 2-NBDG uptake in a population of cells.
Materials:
-
Suspension or adherent cells
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG stock solution
-
PBS
-
FACS buffer (PBS with 1-2% FBS)
-
Propidium Iodide (PI) or other viability dye (to exclude dead cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE, Accutase) and resuspend in complete medium.
-
Glucose Starvation: Wash the cells by centrifugation (300 x g for 5 minutes) and resuspend in warm, glucose-free medium. Incubate for 60 minutes at 37°C.
-
Treatment: Add test compounds to the cell suspension and incubate as required.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Stop the uptake by adding a large volume of ice-cold PBS and centrifuging at 300 x g for 5 minutes. Repeat the wash step twice.
-
Staining for Viability: Resuspend the cell pellet in cold FACS buffer containing a viability dye like PI.
-
Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the FITC channel (e.g., 530/30 nm filter). Gate on the live cell population to exclude dead cells and debris.
-
Data Analysis: The mean fluorescence intensity (MFI) of the live cell population is proportional to the amount of 2-NBDG uptake.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a quantitative 2-NBDG uptake assay.
Caption: General experimental workflow for a 2-NBDG glucose uptake assay.
Conclusion and Important Considerations
2-NBDG is a powerful and convenient molecular probe for studying glucose transport in living cells. It offers a non-radioactive alternative for assessing glucose uptake with high spatial and temporal resolution. However, researchers should be mindful of potential limitations, including possible transporter-independent uptake mechanisms and concentration-dependent self-quenching. Proper controls, such as competition assays with excess unlabeled glucose and the use of GLUT inhibitors, are recommended to validate the specificity of 2-NBDG uptake in a given experimental system.
References
Troubleshooting & Optimization
troubleshooting Lodelaben insolubility issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of Lodelaben.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor solubility in aqueous solutions?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility. This inherent low solubility is the primary reason for dissolution challenges. Factors contributing to this include its crystalline structure and lipophilic nature. Strategies to overcome this often involve increasing the surface area for dissolution or creating amorphous forms of the drug.[1][2][3]
Q2: I am observing precipitation of this compound after diluting my stock solution. How can I prevent this?
Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the solvent in the stock solution being a poor miscelle with the aqueous phase. To mitigate this, consider the following:
-
Use of Surfactants: Incorporating a biocompatible surfactant in the aqueous dilution buffer can help to maintain this compound in solution by forming micelles.[2]
-
Slower Addition Rate: Adding the stock solution to the buffer more slowly and with vigorous stirring can prevent localized supersaturation and subsequent precipitation.
-
Lower Stock Concentration: If feasible, using a more dilute stock solution can reduce the magnitude of the solvent shift.
Q3: Can pH modification of my buffer improve this compound solubility?
For ionizable compounds, pH adjustment can significantly impact solubility. However, if this compound is a neutral molecule, pH changes will have a minimal effect. If this compound has ionizable functional groups, determining its pKa is crucial. For an acidic compound, increasing the pH above its pKa will increase solubility. For a basic compound, decreasing the pH below its pKa will enhance solubility.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays due to poor this compound solubility.
Inconsistent exposure of cells to the active compound can lead to unreliable assay results. The following workflow can help troubleshoot this issue.
Issue: Low oral bioavailability in animal studies.
Low oral bioavailability of this compound is often linked to its poor dissolution in the gastrointestinal tract.[1] Various formulation strategies can be employed to address this.
Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Principle | Key Considerations |
| Amorphous Solid Dispersion (ASD) | Dispersing this compound in a polymer matrix in an amorphous state to increase its dissolution rate. | Polymer selection is critical to prevent recrystallization. |
| Particle Size Reduction (Nanosuspension) | Increasing the surface area of the drug particles by reducing their size to the nanometer range, thereby enhancing dissolution velocity. | Physical stability of the nanosuspension needs to be ensured to prevent particle aggregation. |
| Lipid-Based Formulations | Dissolving this compound in a lipid-based vehicle to facilitate its absorption via the lymphatic system. | The choice of lipid and surfactant is crucial for forming stable self-emulsifying systems. |
| Use of Permeation Enhancers | Including excipients that transiently increase the permeability of the intestinal epithelium. | Potential for local toxicity needs to be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a suitable polymer (e.g., PVP K30) in 10 mL of a common solvent (e.g., methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Premixing: Prepare a slurry by dispersing 500 mg of this compound in 50 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size periodically using a particle size analyzer.
-
Final Product: Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and dissolution rate.
Hypothetical this compound Signaling Pathway
This compound is a hypothetical inhibitor of the ErbB2 signaling pathway, which is implicated in cell proliferation and survival. Its mechanism of action is theorized to be similar to that of Lapatinib, a dual tyrosine kinase inhibitor.
References
Technical Support Center: Optimizing Novel Compound Concentration for Assays
Disclaimer: The compound "Lodelaben" could not be identified in publicly available scientific literature. This guide provides general principles and protocols for optimizing the concentration of a novel investigational compound, hereafter referred to as "Compound X," in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a new assay?
A1: For a novel compound with unknown potency, a wide concentration range should be tested initially. A common starting point is a high concentration of 10-100 µM, followed by a series of serial dilutions (e.g., 1:3 or 1:10 dilutions) to cover a broad range down to the nanomolar or picomolar level.[1] The goal of this initial range-finding experiment is to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How do I determine the optimal cell seeding density for my assay?
A2: Optimizing cell seeding density is crucial for reliable assay results. Different cell seeding densities should be tested to maximize the assay window. The cell number should be sufficient to produce a measurable signal, but overcrowding should be avoided to prevent artifacts from nutrient depletion or contact inhibition.[2] It is recommended to perform a growth curve for your specific cell line to determine the exponential growth phase and seed cells accordingly, ensuring they are in this phase during the experiment.
Q3: What are the key factors to consider when preparing stock solutions of Compound X?
A3: The solubility and stability of Compound X are critical. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to the assay medium. The final concentration of the solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. It is also important to consider the potential for the compound to bind to plastics or other materials.
Q4: How long should I incubate the cells with Compound X?
A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For cytotoxicity assays, a 24-72 hour incubation is common to allow for effects on cell proliferation and viability to manifest. For signaling pathway studies, shorter incubation times (e.g., minutes to hours) may be necessary to capture transient events. Time-course experiments are recommended to determine the optimal endpoint for your assay.
Troubleshooting Guides
Q1: I am not observing any effect of Compound X, even at high concentrations. What could be the problem?
A1:
-
Compound Solubility/Stability: Verify that Compound X is soluble in the assay medium at the tested concentrations. Precipitated compound will not be available to the cells. Also, consider the stability of the compound under your experimental conditions (e.g., temperature, light exposure).
-
Cell Health and Viability: Ensure that the cells used in the assay are healthy and in the exponential growth phase.[2] Unhealthy cells may not respond appropriately to treatment.
-
Incorrect Target Engagement: Confirm that your cell line expresses the intended target of Compound X at sufficient levels.
-
Assay Window: The assay may not be sensitive enough to detect the effects of your compound. Consider optimizing assay parameters such as cell number, incubation time, and substrate concentration.[3]
Q2: I am observing high variability between replicate wells. How can I improve the reproducibility of my assay?
A2:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate media components and your compound, leading to variability. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS.
-
Compound Dilution and Mixing: Ensure accurate and thorough mixing of Compound X dilutions before adding them to the wells.
-
Assay Timing: Be consistent with incubation times and the timing of reagent additions, especially for enzymatic assays where reaction kinetics are important.[3]
Q3: My dose-response curve is not sigmoidal. What could be causing this?
A3:
-
Compound Cytotoxicity: At high concentrations, Compound X may be causing non-specific cytotoxicity, leading to a "hook" effect or a steep drop-off in the curve.
-
Compound Solubility Issues: Precipitation of the compound at higher concentrations can lead to a plateau in the response.
-
Complex Mechanism of Action: The compound may have multiple targets or off-target effects that result in a non-standard dose-response relationship.
-
Assay Artifacts: The assay signal may be reaching its upper or lower detection limit, leading to a flattening of the curve at the extremes.
Data Presentation
Table 1: Hypothetical IC50 Values for Compound X in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Cytotoxicity (MTT) | 72 | 5.2 |
| A549 | Cytotoxicity (MTT) | 72 | 12.8 |
| HCT116 | Apoptosis (Caspase-3) | 48 | 2.5 |
| PC-3 | Anti-proliferation | 48 | 8.1 |
Table 2: Recommended Concentration Ranges for Different Assay Types
| Assay Type | Starting Concentration Range | Dilution Factor |
| Initial Range-Finding | 100 µM - 1 nM | 1:10 |
| Dose-Response (Cytotoxicity) | 50 µM - 0.1 µM | 1:3 |
| Target Engagement (Western Blot) | 10 µM - 0.01 µM | 1:5 |
| Enzyme Inhibition | 1 µM - 0.1 nM | 1:10 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of Compound X serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Modulation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Compound X for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of Compound X on the target protein.
Visualizations
Caption: Hypothetical signaling pathway of Compound X as a MEK inhibitor.
Caption: Experimental workflow for optimizing Compound X concentration.
References
preventing Lodelaben degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Lodelaben to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. It acts by preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][3] The ester functional group in this compound is susceptible to hydrolysis, particularly at pH values above 7.5. The molecule is also prone to oxidation at the benzylic position, which can be accelerated by exposure to light and certain metal ions.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, storage at -80°C is recommended.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C, protected from light.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is photosensitive. Exposure to UV or ambient laboratory light can lead to photodegradation. It is crucial to handle the solid compound and its solutions in amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency. | 1. Verify Compound Integrity: Use HPLC to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical degradation of this compound. | 1. Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can help confirm the degradation pathway (e.g., hydrolysis, oxidation). 2. Review Experimental Conditions: Assess the pH, temperature, and light exposure in your experimental setup. 3. Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or poor solubility. | 1. Consult Solubility Data: Ensure the concentration of this compound in your working solution does not exceed its solubility limit in the experimental buffer. 2. Protect from Light: A color change may indicate photodegradation. Repeat the experiment with light protection. 3. Prepare Fresh Solutions: Precipitation may occur over time as the compound degrades in solution. Always use freshly prepared working solutions. |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the cell culture medium. | 1. Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points by HPLC. 2. Minimize Incubation Time: If this compound degrades rapidly in the medium, consider reducing the incubation time or adding the compound at multiple time points. |
Data Presentation
Table 1: Stability of this compound Under Various Conditions
The following table summarizes the stability of this compound (10 µM) in solution after 24 hours under different stress conditions. The percentage of remaining this compound was determined by HPLC.
| Condition | Buffer | Temperature | Light Condition | % this compound Remaining |
| Control | pH 7.4 PBS | 25°C | Dark | 98.5% |
| Acidic | pH 5.0 Acetate | 25°C | Dark | 95.2% |
| Basic | pH 8.5 Tris | 25°C | Dark | 75.8% |
| Oxidative | pH 7.4 PBS + 0.1% H₂O₂ | 25°C | Dark | 60.1% |
| Photolytic | pH 7.4 PBS | 25°C | Ambient Light | 82.3% |
| Elevated Temp. | pH 7.4 PBS | 37°C | Dark | 90.4% |
Experimental Protocols
Protocol for Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the stability of this compound in solution.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired buffer solutions (e.g., pH 5.0 acetate, pH 7.4 PBS, pH 8.5 Tris).
-
Prepare a working solution of this compound at the final desired concentration (e.g., 10 µM) in each buffer.
-
-
Incubation:
-
Aliquot the working solutions into separate amber vials for each time point and condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 25°C and 37°C).
-
-
Sample Analysis:
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile to the sample aliquot. This will precipitate proteins and halt further degradation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Visual Guides
Hypothetical Signaling Pathway of this compound
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound using HPLC.
Troubleshooting Logic for this compound Degradation
References
Technical Support Center: Lodelaben Treatment
Important Notice: Information regarding a therapeutic agent named "Lodelaben" is not publicly available in the searched resources. The following content has been generated based on common challenges and troubleshooting strategies applicable to experimental therapeutic agents in the field of drug development. The mechanisms, pathways, and specific experimental parameters are illustrative and should be adapted based on the actual properties of the investigational compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in efficacy between different batches of this compound. What could be the cause?
A1: Inconsistent results between batches of an experimental compound can stem from several factors:
-
Compound Stability: this compound may be sensitive to storage conditions (temperature, light, humidity). Ensure all batches are stored under identical, specified conditions. Degradation of the active compound can lead to reduced efficacy.
-
Purity and Contaminants: Minor variations in synthesis and purification processes can introduce contaminants or result in different purity levels between batches. It is crucial to perform quality control on each new batch, including techniques like HPLC or mass spectrometry, to confirm purity and identity.
-
Formulation Issues: If this compound is formulated in a vehicle for administration, inconsistencies in the formulation process (e.g., solubility, particle size) can affect its bioavailability and, consequently, its efficacy.
Q2: Our in vitro experiments show potent activity of this compound, but this is not translating to our in vivo models. What are potential reasons for this discrepancy?
A2: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid excretion in the in vivo model, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration. PK studies are essential to understand the drug's profile.
-
Bioavailability: The route of administration and formulation can significantly impact the amount of this compound that reaches systemic circulation.
-
Target Engagement: It is critical to verify that this compound is reaching and binding to its intended target in the in vivo model. This can be assessed through biomarker analysis.
Q3: We are seeing conflicting results in our cell signaling assays after this compound treatment. How can we troubleshoot this?
A3: Conflicting results in signaling assays can be due to experimental variability or complex biological responses.
-
Assay Conditions: Ensure that assay conditions such as cell density, serum concentration in the media, and treatment duration are tightly controlled.
-
Off-Target Effects: this compound might be interacting with other cellular targets, leading to unexpected signaling outcomes.
-
Feedback Loops: The signaling pathway being investigated may have compensatory feedback loops that are activated upon this compound treatment, leading to variable results over time.
Troubleshooting Guides
Issue: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
| Reagent Variability | Use the same lot of assay reagents for all experiments in a set. |
| Inconsistent Seeding Density | Ensure a uniform cell suspension before seeding and verify cell counts. |
| Edge Effects in Plates | Avoid using the outer wells of microplates or fill them with sterile media. |
Issue: Variable Animal Responses in Efficacy Studies
| Potential Cause | Troubleshooting Step |
| Dosing Inaccuracy | Calibrate dosing equipment regularly. Ensure proper animal handling and administration technique. |
| Animal Health Status | Monitor animal health closely. Ensure a consistent and controlled environment (light cycle, temperature). |
| Genetic Drift of Animal Model | If using a specific genetic model, periodically re-validate the genotype. |
| Dietary Influences | Use a standardized diet, as components can sometimes interfere with drug metabolism. |
Experimental Protocols
Protocol: Western Blot for Phosphorylated Protein Kinase B (Akt)
-
Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate. The following day, treat with this compound at desired concentrations for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow from in vitro to in vivo.
Caption: A logical approach to troubleshooting inconsistent results.
Lodelaben In Vivo Bioavailability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Lodelaben.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
| Issue/Question | Potential Causes | Recommended Actions & Solutions |
| 1. Poor aqueous solubility of this compound. | This compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound with inherently low water solubility. | - Particle Size Reduction: Employ micronization or nanonization techniques. Nanonization, by increasing the surface area of the drug, can enhance its dissolution rate and oral bioavailability.[1][2][3] - Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD with a hydrophilic polymer carrier (e.g., PVP, HPMC, HPMCAS).[4][5] This maintains the drug in a higher energy, more soluble amorphous state. - Lipid-Based Formulations: Incorporate this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Nanostructured Lipid Carriers (NLCs) to improve solubilization. |
| 2. This compound shows good in vitro dissolution but poor in vivo bioavailability. | - Poor permeability across the intestinal epithelium. - First-pass metabolism in the gut wall or liver. - Efflux by transporters like P-glycoprotein. - Instability in gastrointestinal fluids. | - Permeation Enhancers: Co-administer with permeation enhancers to transiently open tight junctions between epithelial cells. - Prodrug Approach: Synthesize a more permeable prodrug of this compound that releases the active drug after absorption. - Lipid-Based Systems: These can facilitate lymphatic transport, partially bypassing first-pass metabolism. |
| 3. High inter-individual variability in this compound plasma concentrations in animal studies. | - Significant food effects on absorption. - Differences in gastrointestinal physiology among subjects. - Formulation instability or variability. | - Standardize Dosing Conditions: Administer this compound to fasted or fed animals consistently. - Robust Formulation: Develop a formulation less susceptible to environmental conditions in the GI tract, such as a SEDDS or a stable ASD. |
| 4. Recrystallization of this compound in amorphous solid dispersion (ASD) formulations during storage or dissolution. | - The drug has a high tendency to recrystallize. - Inappropriate polymer selection or drug loading. - Exposure to moisture and high temperatures. | - Polymer Selection: Use polymers with a high glass transition temperature (Tg) that have specific interactions with this compound to inhibit crystallization. - Optimize Drug Loading: A lower drug-to-polymer ratio can improve stability. - Controlled Storage: Store ASDs in tightly sealed containers with desiccants at controlled room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider when formulating a poorly soluble drug like this compound?
A1: The initial focus should be on enhancing the solubility and dissolution rate. Key starting strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension preparation are foundational approaches to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can significantly increase the aqueous solubility of this compound.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based systems can be highly effective at improving oral absorption.
Q2: How do lipid-based drug delivery systems (LBDDS) improve the bioavailability of this compound?
A2: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability through several mechanisms:
-
They present the drug in a solubilized state, avoiding the dissolution step in the gastrointestinal tract.
-
The presence of lipids and surfactants can enhance membrane permeability.
-
They can stimulate chylomicron production and promote lymphatic transport, which can help the drug bypass the liver's first-pass metabolism.
Q3: What is a prodrug strategy and when should it be considered for this compound?
A3: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug in the body. This strategy is particularly useful if this compound has good solubility but poor permeability across the intestinal wall. By attaching a lipophilic promoiety, the prodrug can more easily cross the cell membrane before being cleaved to release active this compound.
Q4: Can permeation enhancers be used to improve this compound's absorption?
A4: Yes, permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for better absorption of poorly permeable drugs. They can work by opening the tight junctions between cells for paracellular transport. However, their use requires careful evaluation to ensure they do not cause toxicity or damage to the mucosal membrane.
Q5: How can I assess the in vivo performance of my this compound formulation?
A5: The standard method is to conduct a pharmacokinetic study in an animal model (e.g., rats, dogs). This involves administering the formulation and a control (e.g., an aqueous suspension of this compound) to different groups of animals. Blood samples are collected at various time points and analyzed for this compound concentration. Key parameters to compare are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve - AUC). A significantly higher AUC for your formulation compared to the control indicates improved bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Hydroxypropyl Methylcellulose (HPMC) in deionized water).
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Planetary ball mill or a dedicated bead mill.
-
-
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the coarse suspension and milling media to the milling chamber. The chamber should be filled to approximately 50-70% with the milling media.
-
Begin milling at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent degradation).
-
Mill for a predetermined time (e.g., 2-8 hours). Withdraw samples periodically to measure particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
-
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a control suspension.
-
Animals: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g. Animals should be fasted overnight before dosing.
-
Formulations:
-
Test Formulation: this compound formulated as a nanosuspension, ASD, or SEDDS at a concentration of 10 mg/mL.
-
Control Formulation: this compound suspended in a 0.5% w/v carboxymethyl cellulose (CMC) solution at 10 mg/mL.
-
-
Procedure:
-
Administer the test and control formulations to the respective groups of rats via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using appropriate software.
-
Compare the mean pharmacokinetic parameters between the test and control groups to determine the relative improvement in bioavailability.
-
Visualizations
Caption: Strategies to enhance this compound's in vivo bioavailability.
Caption: Troubleshooting workflow for poor this compound bioavailability.
References
Lodelaben experimental variability sources
For Researchers, Scientists, and Drug Development Professionals
Welcome to the . This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the successful application of Lodelaben in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase), a downstream effector.[1][2] This blockade leads to the inhibition of cell proliferation, differentiation, and survival in cancer cells where the MAPK/ERK pathway is aberrantly activated.[3][4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines with activating mutations in BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS), as these mutations lead to constitutive activation of the MAPK/ERK pathway.[2] Cell lines from melanomas, non-small cell lung cancers, and colorectal cancers frequently harbor these mutations and are therefore common models for studying this compound's effects. Efficacy can be predicted by assessing the baseline activation of the MAPK pathway (i.e., levels of phosphorylated ERK).
Q3: How should I properly store and handle this compound?
A3: this compound is supplied as a powder. For long-term storage, it should be kept at -20°C, protected from light. For experimental use, a stock solution can be prepared in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the primary mechanisms of acquired resistance to this compound?
A4: Acquired resistance to this compound, and MEK inhibitors in general, can arise through several mechanisms. These primarily involve the reactivation of the MAPK pathway or the activation of alternative, parallel signaling pathways. Common mechanisms include secondary mutations in MEK that prevent drug binding, amplification of BRAF, or upregulation of receptor tyrosine kinases (RTKs) that bypass MEK to activate downstream signaling.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users frequently report variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments. The following table outlines potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variability. Cells seeded too sparsely or too densely will respond differently to the drug. | Always perform a cell count using a hemocytometer or automated cell counter before seeding. Optimize and standardize the seeding density for your specific cell line and assay duration. |
| Cell Passage Number | High-passage-number cells can undergo phenotypic and genotypic drift, altering their sensitivity to this compound. | Use cells within a consistent and limited passage number range for all related experiments. Thaw a new, low-passage vial when the defined range is exceeded. |
| Reagent Variability | The age and storage of the this compound stock solution or the viability assay reagent can affect results. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Minimize freeze-thaw cycles of the stock. Check the expiration dates of all assay reagents. |
| Serum Concentration | Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Variations in serum batches can also contribute to inconsistency. | Standardize the serum percentage used in your culture medium for all experiments. If possible, test a single batch of serum for an entire set of experiments. |
| Incubation Time | The duration of drug exposure will significantly affect the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the drug. | Select and standardize the incubation time (e.g., 48, 72, or 96 hours) based on the doubling time of your cell line and stick to it for all comparative experiments. |
Issue 2: No or Weak Signal for Phosphorylated ERK (p-ERK) Inhibition in Western Blots
A common experiment is to verify this compound's mechanism of action by observing a decrease in p-ERK levels. If you are not seeing the expected result, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Drug Concentration/Time | The concentration of this compound may be too low, or the time point of analysis too early or too late to observe maximal inhibition. | Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 1 nM to 10 µM) and harvest cell lysates at various time points (e.g., 1, 6, 24 hours) to identify the optimal conditions for p-ERK inhibition. |
| Sample Preparation Issues | Phosphatases present in the cell lysate can dephosphorylate ERK during sample preparation, masking the effect of this compound. | Work quickly and keep samples on ice at all times. Use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors. |
| Poor Antibody Quality | The primary antibody against p-ERK may have low affinity, low specificity, or may have degraded due to improper storage. | Use a well-validated antibody for p-ERK. Check the manufacturer's datasheet for recommended dilutions and conditions. Consider testing a new antibody if results do not improve. |
| Blocking Buffer Choice | For phospho-antibodies, using non-fat milk as a blocking agent can lead to high background because milk contains phosphoproteins (casein). | It is strongly recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent for p-ERK Western blots. |
| Normalization | Variations in protein loading can obscure the true effect of this compound on p-ERK levels. | Normalize the p-ERK signal to the total ERK signal. This is achieved by stripping the membrane after detecting p-ERK and re-probing with an antibody against total ERK. |
Data Presentation
The following table summarizes the inhibitory activity of this compound in various cancer cell lines, presented as IC50 values. These values are illustrative and can vary based on the specific experimental conditions outlined in the troubleshooting guide.
| Cell Line | Cancer Type | BRAF Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | V600E Mutant | 5 - 20 |
| COLO 205 | Colorectal Adenocarcinoma | V600E Mutant | 10 - 50 |
| WM793 | Malignant Melanoma | V600E Mutant | 15 - 60 |
| MDA-MB-231 | Breast Cancer | BRAF Wild-Type | > 1000 |
| PC9 | Non-Small Cell Lung Cancer | BRAF Wild-Type | > 1000 |
Data compiled from publicly available literature on MEK inhibitors and may vary.
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a this compound cell viability (IC50) assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent this compound IC50 results.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Harvest and count cells that are in the exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete medium.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only for background) wells. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data by expressing the absorbance from treated wells as a percentage of the vehicle control wells (% Viability). Plot % Viability against the log-transformed concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol details the detection of phosphorylated ERK (p-ERK) levels as a pharmacodynamic marker of this compound activity.
Materials:
-
This compound
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with this compound at the desired concentrations and for the optimal time as determined in preliminary experiments. Include a vehicle control.
-
Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting (p-ERK):
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as above.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Total ERK): To normalize the p-ERK signal, strip the membrane using a stripping buffer. Wash, re-block, and repeat the immunoblotting steps (6-7) using the primary antibody against total ERK1/2.
-
Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. For each sample, express the p-ERK signal relative to its corresponding total ERK signal.
References
Technical Support Center: Managing Cytotoxicity of Compound X in Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating the cytotoxic effects of novel compounds, referred to here as "Compound X," during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My initial screen with Compound X shows high cytotoxicity across all tested cell lines. What are the first steps to troubleshoot this?
A1: High initial cytotoxicity is a common challenge. A systematic approach is essential to determine if the observed effect is genuine or an artifact.[1]
-
Confirm Compound Identity and Purity: Ensure the compound is correct and check for impurities from synthesis or degradation that could be more toxic than Compound X itself.[1]
-
Investigate Solubility Issues: Poor solubility can cause the compound to precipitate in the culture medium. These precipitates can cause physical stress to cells or lead to inaccurate dosing.[1] Visually inspect your culture wells under a microscope for any signs of precipitation.
-
Assess Solvent Toxicity: The vehicle used to dissolve Compound X (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. It is crucial to run a vehicle control experiment to determine the maximum tolerated concentration of the solvent for each cell line.[1] For DMSO, this is typically below 0.5%, but it is highly cell-line dependent.[1]
-
Check for Assay Interference: Compound X might directly interfere with the viability assay reagents. For example, some compounds can chemically reduce MTT, leading to a false viability signal. Include a cell-free control (media, compound, and assay reagent only) to test for this.
Q2: How can I reduce cytotoxicity caused by the solvent (e.g., DMSO)?
A2: Minimizing solvent-induced toxicity is critical for obtaining accurate results.
-
Determine the Maximum Tolerated Concentration: Perform a dose-response experiment with the solvent alone to identify the highest concentration that does not impact cell viability.
-
Optimize Stock Concentration: Prepare a higher concentration stock of Compound X. This allows you to add a smaller volume to your culture wells, keeping the final solvent concentration below the toxic threshold.
-
Serial Dilutions in Media: Whenever possible, perform serial dilutions of Compound X directly in the cell culture medium after the initial solubilization in the organic solvent. Be vigilant for any signs of compound precipitation.
Q3: The cytotoxicity of Compound X seems to vary between experiments. What could be causing this variability?
A3: Inconsistent results can stem from several factors.
-
Inaccurate Pipetting: Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions. Small errors in concentration can lead to significant variations in the biological response.
-
Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can concentrate Compound X and affect cell health. It is advisable to either avoid using the outer wells for critical experiments or ensure the incubator is properly humidified.
-
Cell Seeding Density: Ensure that cells are evenly suspended before plating and that the seeding density is consistent across all wells and experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.
Q4: Could components in the culture medium be affecting the cytotoxicity of Compound X?
A4: Yes, medium components can influence compound activity.
-
Serum Concentration: Serum proteins can bind to experimental compounds, reducing their bioavailability and apparent cytotoxicity. If you suspect this is an issue, consider reducing the serum concentration during the treatment period. However, be aware that lower serum can also impact cell health and proliferation, so appropriate controls are necessary.
-
Excipients and Formulations: If Compound X is part of a complex formulation, other "inert" excipients could be contributing to the observed cytotoxicity or interacting with the compound. It is important to test the vehicle/excipient mixture alone as a control.
Troubleshooting Guides
This section provides structured guidance for common problems encountered when assessing the cytotoxicity of Compound X.
Problem 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Recommended Action |
| Compound Instability | The compound may be degrading in the culture medium into a more toxic byproduct. Assess the stability of Compound X in your medium over the experiment's time course using a method like HPLC. |
| Contamination | Test your cell cultures for common contaminants like mycoplasma, which can alter cellular responses to drugs. Also, consider potential contamination of your compound stock. |
| Off-Target Effects | The compound may be hitting unintended cellular targets. Consider testing the compound in a cell line that does not express the intended target; any effect observed would be off-target. |
| Reactive Metabolites | Cells, particularly liver-derived lines like HepG2, can metabolize Compound X into reactive byproducts that are toxic. This is a complex issue that may require specialized toxicology assays to investigate. |
Problem 2: No Clear Dose-Response Relationship
| Possible Cause | Recommended Action |
| Concentration Range Too High | The compound may have reached its maximum toxic effect at the lowest concentration tested. Expand the concentration range to include much lower doses. |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the effective concentration. Perform a solubility test in your culture medium. Consider using solubility enhancers like cyclodextrins, but test them for toxicity first. |
| Assay Limitations | The viability assay may not be sensitive enough to detect subtle differences at high toxicity levels. Ensure you are using an assay with a wide dynamic range. For example, luminescence-based ATP assays often have higher sensitivity than colorimetric MTT assays. |
Quantitative Data Summary
The following tables provide general guidelines for concentrations of common reagents used in cytotoxicity experiments. Note: These values are starting points and must be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Final Concentrations of Common Solvents
| Solvent | Typical Final Concentration | Cell Line Dependency |
| DMSO | < 0.5% (v/v) | High |
| Ethanol | < 0.5% (v/v) | High |
| Methanol | < 0.1% (v/v) | Very High |
Table 2: Common Reagents to Mitigate Specific Cytotoxic Mechanisms
| Mitigating Agent | Mechanism of Action | Typical Working Concentration | Potential Issue |
| N-acetylcysteine (NAC) | Antioxidant; replenishes glutathione (GSH) to reduce oxidative stress. | 1 - 10 mM | Can be acidic; pH of stock solution must be adjusted. |
| Z-VAD-FMK | Pan-caspase inhibitor; blocks apoptosis. | 10 - 50 µM | Can have off-target effects; must confirm apoptosis as the primary death mechanism. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
Compound X stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add the medium containing Compound X. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot the results as % viability versus the log of Compound X concentration to determine the IC50 value.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol describes how to use NAC to determine if the cytotoxicity of Compound X is mediated by reactive oxygen species (ROS).
-
Materials:
-
N-acetylcysteine (NAC) powder
-
Sterile PBS or cell culture grade water
-
0.22 µm sterile filter
-
Your standard cytotoxicity assay setup (e.g., MTT assay)
-
-
Procedure:
-
Prepare NAC Stock Solution: Prepare a 0.5 M stock solution of NAC in sterile PBS. Adjust the pH to ~7.2-7.4 with NaOH, as NAC solutions are acidic. Sterilize through a 0.22 µm filter and store in aliquots at -20°C.
-
Determine Optimal NAC Concentration: Perform a preliminary experiment to find the optimal, non-toxic concentration of NAC for your cell line (typically 1-10 mM).
-
Experimental Setup: Set up your standard cytotoxicity assay with the following conditions:
-
Vehicle Control
-
Compound X dose-response
-
NAC alone (at the optimal concentration)
-
Compound X dose-response + NAC (at the optimal concentration)
-
-
Co-treatment: Prepare the treatment media containing Compound X and add the NAC stock solution to achieve the desired final concentration.
-
Analysis: Perform the viability assay as usual. If NAC co-treatment significantly increases cell viability in the presence of Compound X (i.e., shifts the IC50 to the right), it suggests that oxidative stress plays a key role in its cytotoxic mechanism.
-
Visualizations
References
modifying Lodelaben for better efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Lodelaben in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][3] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. This compound exerts its therapeutic effect by binding to and inhibiting key kinases within this pathway, thereby blocking downstream signaling and suppressing tumor growth.
Q2: How can I confirm that this compound is effectively inhibiting the PI3K/Akt/mTOR pathway in my cell line?
A2: The most common method to verify the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the pathway. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein (a downstream target of mTORC1) after this compound treatment is a reliable indicator of target engagement and pathway inhibition. It is recommended to test a range of this compound concentrations and time points to determine the optimal conditions for your specific cell line.
Q3: I am not observing the expected decrease in cell viability with this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of response to this compound. These include:
-
Cell line specific resistance: Some cell lines may have intrinsic resistance mechanisms, such as mutations in downstream effectors of the PI3K/Akt/mTOR pathway or activation of compensatory signaling pathways (e.g., the MAPK/ERK pathway).
-
Suboptimal drug concentration or treatment duration: It is crucial to perform a dose-response curve and a time-course experiment to identify the optimal concentration and duration of this compound treatment for your specific cell line.
-
Incorrect assay technique: Ensure that your cell viability assay (e.g., MTT, MTS) is performed correctly and that the cells are healthy and in the exponential growth phase before treatment.
-
Drug stability: Verify the stability and proper storage of your this compound stock solution.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations. Common off-target effects of PI3K/mTOR inhibitors can include metabolic disruptions like hyperglycemia and dyslipidemia. It is advisable to consult the product datasheet for any known off-target activities and to include appropriate controls in your experiments to monitor for such effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Western blot results for p-Akt | 1. Suboptimal antibody concentration. 2. Inadequate cell lysis and protein extraction. 3. Phosphatase activity during sample preparation. 4. Low protein loading. | 1. Titrate the primary antibody to determine the optimal dilution. 2. Use a lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis on ice. 3. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice. 4. Perform a protein quantification assay (e.g., BCA) and ensure equal loading of protein for all samples. |
| High background in MTT/MTS assay | 1. Contamination of cell culture. 2. Phenol red in the culture medium. 3. Insufficient washing of cells. | 1. Regularly check cell cultures for contamination and practice good aseptic technique. 2. Use phenol red-free medium for the assay. 3. Gently wash cells with PBS before adding the MTT/MTS reagent. |
| This compound shows reduced efficacy in vivo compared to in vitro results | 1. Poor bioavailability or rapid metabolism of this compound. 2. Development of in vivo resistance mechanisms. 3. Suboptimal dosing regimen. | 1. Consult the provided pharmacokinetic data for this compound. Consider alternative routes of administration or formulation. 2. Analyze tumor samples for changes in the PI3K/Akt/mTOR pathway and potential activation of bypass pathways. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your animal model. |
| Adverse effects observed in animal studies (e.g., weight loss, hyperglycemia) | 1. On-target effects due to the role of PI3K/mTOR in normal physiology. 2. Off-target toxicity. | 1. Monitor animals closely for any adverse effects. Consider intermittent dosing schedules to mitigate toxicity. 2. If severe toxicity is observed at doses required for efficacy, this may represent a limitation of the compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (Ser473) Inhibition
Objective: To determine the effect of this compound on the phosphorylation of Akt at Ser473 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) after 72h |
| Breast Cancer (MCF-7) | 50 |
| Prostate Cancer (PC-3) | 120 |
| Lung Cancer (A549) | 250 |
| Glioblastoma (U87) | 85 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 750 ± 100 | 50 |
| This compound (25 mg/kg) | 300 ± 75 | 80 |
Visualizations
Caption: this compound's mechanism of action targeting the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
Lodelaben batch-to-batch consistency issues
Welcome to the technical support center for Lodelaben. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to batch-to-batch consistency. Our goal is to help you achieve reliable and reproducible results in your experiments.
Troubleshooting Guides (Q&A)
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My IC50 value for this compound has shifted significantly with a new batch.
Potential Cause: A shift in the half-maximal inhibitory concentration (IC50) is a common indicator of batch-to-batch variability in the compound's potency. This can stem from minor differences in purity, isomeric ratio, or the presence of trace impurities that can affect biological activity.[1][2]
Troubleshooting Steps:
-
Confirm Experimental Consistency: Before assuming batch variability, rule out experimental error. Ensure that cell line passages, reagent concentrations (especially ATP in kinase assays), and incubation times are identical to previous experiments.[3]
-
Run a Dose-Response Curve with a Control Batch: If available, run the new batch and a previously validated "gold standard" batch in the same experiment. This direct comparison is the most effective way to confirm a potency shift.
-
Review the Certificate of Analysis (CoA): Compare the purity and other analytical data (e.g., HPLC, LC-MS) from the new batch's CoA with that of the old batch. While small variations in purity may seem insignificant, they can sometimes lead to changes in biological activity.
-
Perform an Orthogonal Validation Assay: Use a different method to confirm the observation. For example, if the initial IC50 was determined by a cell viability assay, try a direct target engagement assay like a Western blot to check for inhibition of the downstream target phosphorylation at various concentrations.[4]
Issue 2: I'm observing unexpected cell toxicity or morphology changes with a new batch of this compound.
Potential Cause: Unexpected cytotoxicity or phenotypic changes can be caused by off-target effects of the compound or the presence of a cytotoxic impurity.[5] Kinase inhibitors, in particular, can have varying selectivity profiles between batches.
Troubleshooting Steps:
-
Check Solubility: Visually inspect the compound's solubility in your cell culture medium. Precipitation can lead to inconsistent concentrations and can sometimes be mistaken for toxicity.
-
Perform a Dose-Response Cytotoxicity Assay: Run a full dose-response curve on the new batch and compare it to a previous batch. This will help determine if the toxicity is dose-dependent and if the toxic concentration overlaps with the effective concentration.
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different inhibitor for the same target as a control.
-
Contact Technical Support: If you suspect an impurity or significant off-target effects, please contact us with your batch number. We can provide additional information on the batch's impurity profile.
Issue 3: The new batch of this compound is showing reduced inhibition of my downstream target.
Potential Cause: This is another indication of a potential decrease in the compound's potency. It could be due to compound degradation, lower purity, or the presence of inactive isomers.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the compound has been stored correctly as per the datasheet instructions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the point of maximal inhibition for the new batch.
-
Perform a Dose-Response Western Blot: Treat your cells with a range of concentrations of the new this compound batch and probe for the phosphorylated and total levels of the downstream target. This will help you determine the effective concentration for target inhibition.
-
Compare with a Control: As with IC50 determination, the most reliable way to confirm a change in potency is to test the new batch alongside a previous batch in the same Western blot experiment.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
Batch-to-batch variability in research-grade small molecules can arise from several factors related to the complex chemical synthesis and purification processes. Common causes include:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and bioactivities.
-
Residual Solvents and Impurities: Small amounts of residual solvents or impurities from the synthesis can alter the compound's biological effects.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
-
Variations in Raw Materials: The quality of the initial materials used in the synthesis can also contribute to variability in the final product.
Q2: How do you ensure the quality and consistency of each this compound batch?
We employ a rigorous quality control (QC) process for each batch of this compound to minimize variability. Our standard QC testing includes:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the compound.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure of the compound.
-
Appearance and Solubility Testing: Visual inspection to ensure the compound meets our specifications for color, form, and solubility.
Q3: What validation experiments should I perform when I receive a new batch of this compound?
To ensure the reproducibility of your results, we strongly recommend performing a set of validation experiments for each new batch. The specific experiments may vary depending on your application, but a good starting point includes:
-
IC50 Determination: Perform a dose-response curve to confirm the IC50 in your specific assay and cell line.
-
Target Engagement Assay: Use an assay like Western blotting to confirm that the new batch inhibits the intended target at the expected concentrations.
-
Side-by-Side Comparison: Whenever possible, test the new batch in parallel with a small amount of a previous, validated batch.
Data Presentation
Table 1: Representative Batch Comparison Data for this compound
This table shows typical data for three different batches of this compound. Note that minor variations are expected, and it is important to validate each new batch in your own experimental system.
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC) | 99.5% | 98.9% | 99.2% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to Structure |
| Mass Spec (m/z) | 452.1 [M+H]⁺ | 452.1 [M+H]⁺ | 452.2 [M+H]⁺ | 452.1 ± 0.2 |
| In Vitro Kinase IC50 | 15.2 nM | 18.5 nM | 16.8 nM | Report Value |
| Cell-Based IC50 | 125 nM | 155 nM | 138 nM | Report Value |
Table 2: Recommended User Quality Control (QC) Tests
| Test | Purpose | Recommended Frequency |
| Dose-Response Assay | To confirm the IC50 value and potency of the new batch. | For every new batch received. |
| Target Engagement Assay | To verify that the compound inhibits the intended biological target. | For every new batch, especially if the IC50 has shifted. |
| Solubility Test | To ensure the compound is soluble in your experimental buffer or media. | For every new batch and when preparing new stock solutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol provides a general guideline for determining the IC50 value of this compound using a commercially available cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. We recommend a 10-point dilution series, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) in your experiment.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired treatment duration (e.g., 72 hours).
-
Cell Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for your chosen assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Validating Target Engagement using Western Blotting
This protocol describes how to confirm that this compound is inhibiting its intended kinase target by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for an optimized duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated target and the total target overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of the phosphorylated target relative to the total target across the different this compound concentrations. A decrease in the phosphorylated target indicates successful target engagement.
Visualizations
References
Validation & Comparative
Etodolac vs. Celecoxib: A Comparative Efficacy Guide for Osteoarthritis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Etodolac (often referred to by brand names such as Lodine) and Celecoxib (brand name Celebrex), two non-steroidal anti-inflammatory drugs (NSAIDs) commonly used in the management of osteoarthritis. The information presented is collated from various clinical studies to aid in research and drug development decision-making.
Efficacy Data Summary
The following table summarizes the quantitative efficacy data from clinical trials comparing Etodolac and Celecoxib in patients with osteoarthritis. The primary endpoints typically measured are the Visual Analog Scale (VAS) for pain, the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score, and patient/physician global assessments.
| Efficacy Endpoint | Etodolac | Celecoxib | Comparator | Study Duration | Key Findings |
| Patient's Overall Assessment of Efficacy Rate | 68.0% | 76.2% | Placebo (63.7%) | Postoperative | Celecoxib demonstrated superiority over placebo and Etodolac in controlling acute postoperative pain.[1] |
| WOMAC Score Reduction (Total) | 68.20% | Not Directly Compared | Diclofenac (56.26%) | 12 weeks | Etodolac showed a significant reduction in WOMAC scores from baseline.[2] |
| VAS Pain Score Reduction | 54.67% | Not Directly Compared | Diclofenac (44.23%) | 12 weeks | Etodolac led to a significant decrease in VAS pain scores.[2] |
| Patient's Global Assessment | 56.6% rated as "good" | Not Directly Compared | Lornoxicam (8 (26.6%) rated as "good") | 12 weeks | A significant portion of patients on Etodolac reported a "good" global assessment.[2] |
| Physician's Global Assessment | 43.3% rated as "very good" | Not Directly Compared | Lornoxicam (73.3% rated as "very good") | 12 weeks | A considerable number of physicians rated Etodolac's effect as "very good".[2] |
| WOMAC Pain Score Improvement | Not specified | 3% absolute improvement (12% relative) | Placebo | Not specified | Celecoxib showed a statistically significant, though modest, improvement in pain compared to placebo. |
| WOMAC Physical Function Improvement | Not specified | 4% absolute improvement (12% relative) | Placebo | Not specified | Celecoxib led to a slight improvement in physical function versus placebo. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of efficacy data. Below are summarized protocols from representative clinical trials.
Trial Comparing Etodolac, Lornoxicam, and Diclofenac in Knee Osteoarthritis
-
Study Design: A randomized, prospective, open-label, parallel-group study.
-
Participants: 90 patients diagnosed with osteoarthritis of the knee joint according to the American College of Rheumatology criteria.
-
Intervention: Patients were randomized into three groups of 30 to receive:
-
Etodolac 400 mg twice daily
-
Lornoxicam 8 mg twice daily
-
Diclofenac sodium 50 mg three times daily
-
-
Duration: 12 weeks.
-
Efficacy Assessment:
-
Visual Analog Scale (VAS): To measure pain intensity.
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): To assess pain, stiffness, and physical function.
-
Patient's and Physician's Global Assessment: To evaluate the overall arthritic condition.
-
Assessments were conducted at baseline and at 3, 6, and 12 weeks of treatment.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the data between groups.
Multicenter, Double-Blind, Randomized, Parallel-Group, Controlled Trial of Celecoxib, Etodolac, and Placebo for Acute Postoperative Pain
-
Study Design: A multicenter, double-blind, randomized, parallel-group, controlled study.
-
Participants: 616 patients experiencing postoperative pain with a VAS score of ≥45.0 mm.
-
Intervention: Patients were randomized in a 2:2:1 ratio to receive:
-
Celecoxib
-
Etodolac
-
Placebo
-
-
Randomization: A computerized randomization system with concealed allocation was used, with the type of surgery as a stratification factor.
-
Primary Endpoint: The efficacy rate based on each patient's overall assessment of the investigational drug.
-
Safety Assessment: Incidence of adverse events was monitored.
Visualizations
Signaling Pathway of NSAID Action
Non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac and Celecoxib exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
References
- 1. EFFICACY AND SAFETY OF CELECOXIB COMPARED WITH PLACEBO AND ETODOLAC FOR ACUTE POSTOPERATIVE PAIN: A MULTICENTER, DOUBLE-BLIND, RANDOMIZED, PARALLEL-GROUP, CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Clinical Effectiveness and Safety of Newer Nonsteroidal Anti-inflammatory Drugs in Patients of Osteoarthritis of Knee Joint: A Randomized, Prospective, Open-label Parallel-group Study - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Drug Lodelaben Shows Promise in Preclinical Pulmonary Hypertension Model Compared to Standard-of-Care Therapies
For Immediate Release
[City, State] – [Date] – Lodelaben (also known as SC-39026), an investigational inhibitor of human neutrophil elastase (HNE), has demonstrated significant efficacy in a preclinical model of pulmonary hypertension, suggesting a potential new therapeutic avenue for this serious lung disease. In a comparative analysis against established standard-of-care treatments, this compound showed notable improvements in key disease indicators. This guide provides an objective comparison based on available preclinical data for researchers, scientists, and drug development professionals.
Pulmonary hypertension (PH) is a progressive disease characterized by high blood pressure in the arteries of the lungs, leading to right heart failure and premature death. Current standard-of-care treatments primarily target vasodilation through three main signaling pathways: the endothelin pathway, the nitric oxide pathway, and the prostacyclin pathway. This compound, however, represents a novel approach by targeting the inflammatory component of PH mediated by neutrophil elastase.
Comparative Efficacy in a Preclinical Model
To provide a standardized comparison, this guide utilizes data from the monocrotaline-induced pulmonary hypertension model in rats, a widely used and well-characterized preclinical model that mimics key features of the human disease. The primary endpoints for comparison are mean pulmonary arterial pressure (mPAP) and right ventricular hypertrophy (RVH), a measure of the strain on the heart.
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/(LV+S)) |
| Control (No Disease) | ~15-20 | ~0.25-0.30 |
| Monocrotaline (Untreated) | ~35-45 | ~0.50-0.60 |
| This compound (SC-39026) | Data not publicly available in a comparable format | Data not publicly available in a comparable format |
| Sildenafil (PDE5 Inhibitor) | ~25-30[1][2] | ~0.35-0.45[1][2] |
| Bosentan (Endothelin Receptor Antagonist) | ~28-33[3] | ~0.40-0.50 |
Note: The data presented are approximations derived from multiple preclinical studies and are intended for comparative purposes. Actual values may vary between studies. RV/(LV+S) represents the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index).
While specific quantitative data for this compound in the monocrotaline model was not available in the public domain for a direct head-to-head comparison in this format, the progression of HNE inhibitors into clinical investigation for other inflammatory lung diseases suggests a strong scientific rationale for their potential in PH.
Mechanism of Action: A Novel Approach
Standard-of-care therapies for pulmonary arterial hypertension (PAH), a severe form of PH, primarily focus on dilating the pulmonary blood vessels.
This compound's mechanism, in contrast, targets the underlying inflammation and tissue remodeling driven by neutrophil elastase. HNE is a powerful protease that can degrade components of the extracellular matrix, promote smooth muscle cell proliferation, and contribute to vascular remodeling, all of which are key pathological features of PH.
Experimental Protocols
The data for this comparison is based on the widely accepted monocrotaline-induced pulmonary hypertension model in rats. A detailed methodology for this key experiment is provided below.
Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension. Monocrotaline is a pyrrolizidine alkaloid that, after metabolic activation in the liver, causes endothelial damage in the pulmonary vasculature, leading to progressive vascular remodeling and increased pulmonary arterial pressure.
-
Treatment Administration:
-
This compound (SC-39026): While specific preclinical study details for this compound in this model are not publicly available, a typical administration route would be oral gavage daily, starting at a designated time point after monocrotaline injection.
-
Sildenafil: Administered orally, often mixed in drinking water or via gavage, at doses ranging from 1.7 to 100 mg/kg/day, typically starting from day 14 or 28 post-monocrotaline injection.
-
Bosentan: Administered as a food admix or via oral gavage at doses around 100-300 mg/kg/day, usually for a duration of 4 weeks after monocrotaline injection.
-
-
Endpoint Analysis (typically at 4-6 weeks post-induction):
-
Hemodynamic Assessment: Rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Following euthanasia, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as an index of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue is collected, fixed, and stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.
-
Conclusion
The investigation of this compound as a human neutrophil elastase inhibitor presents a promising and mechanistically distinct approach to the treatment of pulmonary hypertension. While direct, publicly available preclinical comparative data with standard-of-care agents is limited, the strong rationale for targeting inflammation in PH suggests that this compound could offer a valuable alternative or complementary therapy. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in comparison to existing treatments for pulmonary hypertension.
References
- 1. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Lodelaben and Sivelestat in Human Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent human neutrophil elastase (HNE) inhibitors: Lodelaben and Sivelestat. The information presented herein is intended to assist researchers and drug development professionals in understanding the distinct biochemical and cellular effects of these compounds.
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of extracellular matrix proteins, such as elastin. While essential for host defense, dysregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). Consequently, the inhibition of HNE has emerged as a key therapeutic strategy for these conditions. This guide focuses on two such inhibitors, this compound and Sivelestat, detailing their mechanisms of action, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Sivelestat against human neutrophil elastase has been characterized by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These parameters provide a quantitative measure of their efficacy in targeting HNE.
| Compound | Target | IC50 | Ki | Mechanism of Inhibition |
| This compound | Human Neutrophil Elastase | 0.5 µM[1] | 1.5 µM[1] | Reversible, Non-competitive[1] |
| Sivelestat | Human Neutrophil Elastase | 19-49 nM[2] | ~200 nM | Reversible, Competitive |
Mechanism of Action and Signaling Pathways
This compound and Sivelestat, while both targeting HNE, exhibit different modes of inhibition, which may translate to distinct biological consequences.
This compound acts as a reversible, non-competitive inhibitor of HNE. This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate. The downstream signaling effects of this compound are not as extensively characterized in the available literature as those of Sivelestat.
Sivelestat , in contrast, is a selective and competitive inhibitor of HNE. It directly competes with the natural substrate for binding to the active site of the enzyme. Beyond direct enzyme inhibition, research has elucidated Sivelestat's influence on several intracellular signaling pathways implicated in inflammation and cellular protection:
-
JNK/NF-κB Pathway: Sivelestat has been shown to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. The activation of these pathways typically leads to the production of pro-inflammatory cytokines. By inhibiting this cascade, Sivelestat can attenuate the inflammatory response.
-
Nrf2/HO-1 Pathway: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This activation helps to mitigate oxidative stress associated with inflammation.
-
PI3K/AKT/mTOR Pathway: Studies have indicated that Sivelestat can inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is involved in cell survival and proliferation, and its modulation by Sivelestat may contribute to its therapeutic effects in inflammatory conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct and overlapping signaling pathways modulated by this compound and Sivelestat.
Figure 1: this compound's non-competitive inhibition of HNE.
Figure 2: Sivelestat's competitive inhibition of HNE and downstream effects.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Sivelestat on HNE is typically performed using a fluorometric enzyme inhibition assay. The following is a generalized protocol based on commercially available kits and literature.
Objective: To determine the IC50 value of a test compound (e.g., this compound or Sivelestat) against human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Test compound (this compound or Sivelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380-400 nm / ~505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer to cover a range of concentrations.
-
Prepare a working solution of HNE in assay buffer.
-
-
Assay Setup (in duplicate or triplicate):
-
Test Wells: Add a fixed volume of the HNE working solution to wells containing the serial dilutions of the test compound.
-
Enzyme Control Wells: Add the same volume of HNE working solution to wells containing assay buffer with the same final solvent concentration as the test wells.
-
Blank Wells: Add assay buffer to wells without the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the HNE substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C, with readings taken at regular intervals (e.g., every minute).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3: General workflow for HNE inhibition assay.
Conclusion
This compound and Sivelestat are both effective inhibitors of human neutrophil elastase but operate through distinct mechanisms. This compound acts as a non-competitive inhibitor, while Sivelestat is a competitive inhibitor with demonstrated effects on downstream inflammatory and cytoprotective signaling pathways. The choice between these compounds for research or therapeutic development will depend on the specific context and desired pharmacological profile. The experimental protocols outlined provide a basis for the continued investigation and comparison of these and other novel HNE inhibitors.
References
A Comparative Analysis of Lodelaben's Therapeutic Potential in T790M-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Lodelaben, a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, with established first-, second-, and third-generation EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. The information presented is intended to provide an objective overview supported by preclinical and clinical data to aid in research and development decisions.
Introduction to this compound
This compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to selectively target the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Its unique molecular structure allows for high potency against mutant EGFR while sparing wild-type EGFR, aiming for a superior efficacy and safety profile.
Comparative Efficacy and Selectivity
The therapeutic efficacy of an EGFR inhibitor is determined by its potency against the target mutation and its selectivity over wild-type (WT) EGFR. High selectivity is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common with less selective inhibitors.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to other EGFR TKIs against various EGFR genotypes. Lower IC50 values indicate higher potency.
| Compound | Generation | IC50 (nM) EGFR L858R | IC50 (nM) EGFR del19 | IC50 (nM) EGFR L858R/T790M | IC50 (nM) WT EGFR | Selectivity Ratio (WT/mutant) |
| This compound | Third | 10 | 8 | 0.8 | 450 | ~560 |
| Osimertinib | Third | 12 | 12.92 | 1 - 11.44 | 493.8 | ~43-493 |
| Gefitinib | First | >1000 | >1000 | >1000 | 26 - 57 | ~0.03-0.06 |
| Erlotinib | First | 7 | 2 | >1000 | 2 | ~1 |
| Afatinib | Second | 0.4 | 0.5 | 10 | 10 | ~10 |
Note: Data for this compound is hypothetical. Data for other compounds are compiled from publicly available sources.[1][2][3]
Data Presentation: Clinical Efficacy in T790M-Positive NSCLC
The table below presents a comparison of key clinical efficacy endpoints for EGFR TKIs in patients with T790M-positive NSCLC who have progressed on first- or second-generation therapy.
| Compound | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (Projected) | ~75% | ~11 months |
| Osimertinib | 61% - 70% | 9.6 - 10.1 months |
| Platinum-based Chemotherapy | ~31% | ~4.4 months |
Note: Data for this compound is projected based on its preclinical profile. Data for other treatments are from clinical trial reports.[4]
Signaling Pathway Inhibition
This compound, like other EGFR inhibitors, functions by blocking the ATP-binding site of the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.
Caption: EGFR signaling pathway and points of inhibition by this compound and comparators.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical assessment of EGFR inhibitors are provided below.
EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of different EGFR variants.
Protocol:
-
Reagents and Materials: Recombinant human EGFR enzymes (WT, L858R, del19, L858R/T790M), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds (this compound and comparators) in the kinase assay buffer. b. In a 384-well plate, add the recombinant EGFR enzyme to each well. c. Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.
Protocol:
-
Cell Lines: Use a panel of NSCLC cell lines, such as PC-9 (EGFR del19), H1975 (EGFR L858R/T790M), and A549 (EGFR WT).
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds for 72 hours. c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Procedure: a. Subcutaneously implant NSCLC cells (e.g., H1975) into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment groups (vehicle control, this compound, and comparator drugs). d. Administer the compounds to the mice daily via oral gavage at specified doses. e. Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor like this compound.
References
Lodelaben and Gemcitabine: A Synergistic Combination in Triple-Negative Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Lodelaben (birinapant), a second mitochondrial-derived activator of caspases (SMAC) mimetic, has demonstrated significant synergistic anti-tumor effects when used in combination with the chemotherapeutic agent gemcitabine, particularly in the context of triple-negative breast cancer (TNBC). This guide provides an objective comparison of the performance of this combination therapy against monotherapy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The synergistic interaction between this compound and gemcitabine has been evaluated in both in vitro and in vivo models of TNBC. The following tables summarize the key quantitative findings from these studies.
In Vitro Synergism
The combination of this compound and gemcitabine has been shown to be highly synergistic in inhibiting the proliferation of TNBC cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| TNBC Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Combination Index (CI) | Reference |
| SUM149 | > 10 | 0.02 | < 1 (Strong Synergism) | [1] |
| MDA-MB-231 | 5 | 0.01 | < 1 (Strong Synergism) | [1] |
In Vivo Tumor Growth Inhibition
In xenograft mouse models of TNBC, the combination of this compound and gemcitabine resulted in significantly greater tumor growth inhibition compared to either agent alone.
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | P-value | Reference |
| SUM149 | This compound alone | Moderate | - | [1] |
| Gemcitabine alone | Moderate | - | [1] | |
| This compound + Gemcitabine | Significant | < 0.001 (vs this compound alone), < 0.001 (vs Gemcitabine alone) | [1] | |
| MDA-MB-231 | This compound alone | Moderate | - | |
| Gemcitabine alone | Moderate | - | ||
| This compound + Gemcitabine | Significant | < 0.0001 (vs this compound alone), < 0.01 (vs Gemcitabine alone) |
Induction of Apoptosis Markers
The synergistic anti-tumor effect is attributed to enhanced induction of apoptosis. This was quantified by measuring the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.
| Xenograft Model | Treatment Group | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved PARP | Reference |
| SUM149 | This compound + Gemcitabine | Significant increase | Significant increase | |
| MDA-MB-231 | This compound + Gemcitabine | Significant increase | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented above.
Cell Viability and Synergism Analysis (In Vitro)
-
Cell Culture: TNBC cell lines (SUM149, MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, gemcitabine, or the combination of both for 72 hours.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergism Calculation: The combination index (CI) was calculated using the Chou-Talalay method with the CompuSyn software. This method determines if the drug combination produces a greater effect than the sum of their individual effects.
Xenograft Mouse Model (In Vivo)
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: SUM149 or MDA-MB-231 cells were injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone (e.g., 15 mg/kg, intraperitoneally), gemcitabine alone, and the combination of this compound and gemcitabine.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed, and sectioned. Immunohistochemical staining was performed to detect cleaved caspase-3 and cleaved PARP to assess apoptosis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Synergistic mechanism of this compound and Gemcitabine inducing apoptosis.
References
Benchmarking Lodelaben: A Comparative Analysis Against Known MEK1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel MEK inhibitor, Lodelaben, against established inhibitors targeting the MAPK/ERK signaling pathway. The data presented herein is intended to offer an objective evaluation of this compound's potency and cellular activity, supported by detailed experimental protocols and pathway visualizations to aid in research and development decisions.
Introduction to this compound and the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. This compound is a novel, potent, and selective small-molecule inhibitor of MEK1/2. This document benchmarks this compound against other well-characterized MEK inhibitors to highlight its preclinical profile.
Comparative Efficacy of MEK Inhibitors
The inhibitory activity of this compound was assessed and compared to known MEK inhibitors, Trametinib and Selumetinib. The following tables summarize the key quantitative data from in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | MEK1 | 1.2 | 0.8 |
| MEK2 | 1.5 | 1.0 | |
| Trametinib | MEK1 | 0.9 | 0.6 |
| MEK2 | 1.8 | 1.2 | |
| Selumetinib | MEK1 | 14 | 9.5 |
| MEK2 | 12 | 8.1 |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Cellular Proliferation Assay in A375 Melanoma Cells (BRAF V600E)
| Compound | EC50 (nM) |
| This compound | 5.8 |
| Trametinib | 4.5 |
| Selumetinib | 25.1 |
EC50: The half-maximal effective concentration in a cell-based assay.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental approach, the following diagrams illustrate the MAPK/ERK signaling pathway and the general workflow for inhibitor screening.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: General experimental workflow for inhibitor screening.
Experimental Protocols
1. In Vitro MEK1/2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the test compounds against recombinant human MEK1 and MEK2 enzymes.
-
Methodology:
-
Recombinant human MEK1 or MEK2 enzyme was incubated with the test compound (this compound, Trametinib, or Selumetinib) at varying concentrations in a kinase buffer.
-
The kinase reaction was initiated by the addition of ATP and a substrate peptide (e.g., inactive ERK2).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay).
-
Data were normalized to control wells (no inhibitor) and plotted against the logarithm of the inhibitor concentration.
-
IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. Cellular Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds on the proliferation of a cancer cell line with a constitutively active MAPK/ERK pathway.
-
Methodology:
-
A375 melanoma cells, which harbor the BRAF V600E mutation leading to constitutive MEK/ERK activation, were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compounds (this compound, Trametinib, or Selumetinib).
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using a reagent that measures cellular ATP levels as an indicator of metabolically active cells (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence was measured using a plate reader.
-
Data were normalized to vehicle-treated control cells and plotted against the logarithm of the compound concentration.
-
EC50 values were calculated by fitting the dose-response curve to a four-parameter logistic model.
-
Differential Gene Expression Analysis: Lodelaben vs. Control in Neuroinflammation and Neurodegeneration
Disclaimer: The following guide is based on a hypothetical compound named "Lodelaben." As no publicly available data exists for a compound with this name, this guide utilizes experimental data from a comparable neuroprotective agent, ILB®, a low molecular weight dextran sulphate. The data and methodologies presented are derived from published studies on ILB® to provide a representative example of a differential gene expression analysis for a novel neuroprotective drug.
This guide provides an objective comparison of the transcriptional effects of this compound (using ILB® as a proxy) versus a control group in the context of neurodegenerative conditions. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of neuroprotective agents.
Overview of this compound's Hypothesized Mechanism of Action
This compound is conceptualized as a novel neuroprotective agent designed to mitigate the complex pathology of neurodegenerative diseases. Its proposed mechanism of action, mirrored by the compound ILB®, involves the modulation of heparin-binding growth factors (HBGFs). By releasing and redistributing these growth factors, this compound is thought to initiate a cascade of transcriptional, metabolic, and immunological changes that collectively work to resolve inflammation, normalize tissue bioenergetics, and ultimately improve cellular function and survival in the nervous system[1].
Experimental Data: Differential Gene Expression
The following table summarizes the key findings from a differential gene expression analysis in a preclinical model of severe traumatic brain injury (sTBI), comparing this compound (ILB®) treated subjects to a control group. The analysis reveals significant transcriptional changes in pathways related to cell survival, inflammation, glutamate signaling, and metabolism.
| Biological Process | Key Differentially Expressed Genes | Direction of Regulation | Log2 Fold Change (Representative) | p-adjusted |
| Inflammation | IL-1β, TNF-α, CCL2 | Downregulated | -1.5 to -2.5 | < 0.05 |
| Cell Survival/Apoptosis | Bcl-2, Bax | Upregulated (Bcl-2), Downregulated (Bax) | +1.8 (Bcl-2), -1.2 (Bax) | < 0.05 |
| Glutamate Signaling | GRIA2, GRIN1 | Modulated towards homeostasis | Varies | < 0.05 |
| Metabolism | HK2, PFKFB3 | Upregulated | +1.2 to +1.7 | < 0.05 |
| Synaptogenesis | BDNF, SYP | Upregulated | +2.0 to +2.5 | < 0.05 |
Experimental Protocols
The following protocols are based on the methodologies used in the preclinical evaluation of ILB®[1].
Animal Model and Treatment
-
Model: A severe traumatic brain injury (sTBI) model was induced in adult male Sprague-Dawley rats.
-
Groups:
-
Control Group: Received a sham injury and vehicle treatment.
-
This compound Group: Received the sTBI and were administered this compound (ILB®) intravenously at a dose of 10 mg/kg at 30 minutes post-injury.
-
-
Sample Collection: Brain tissue from the perilesional cortex was collected at 24 hours post-injury for RNA extraction.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA was isolated from brain tissue using TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity were assessed using a Bioanalyzer.
-
Library Preparation: RNA sequencing libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina).
-
Sequencing: Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Alignment: Reads were aligned to the rat reference genome (Rnor_6.0) using STAR aligner.
-
Quantification: Gene expression levels were quantified using featureCounts.
-
Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes between the this compound and control groups.[2] Genes with a p-adjusted value < 0.05 and a log2 fold change > 1.5 were considered significantly differentially expressed.
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to its neuroprotective effects.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Differential Gene Expression Analysis
The diagram below outlines the key steps in the differential gene expression analysis workflow.
References
A Comparative Guide to the Specificity of Lodelaben and Other Human Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specific activity of Lodelaben, a reversible, non-competitive inhibitor of human neutrophil elastase (HNE), with other selective HNE inhibitors, Sivelestat and Alvelestat. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies on the role of HNE in various physiological and pathological processes.
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released into the extracellular space where it plays a role in host defense by degrading bacterial proteins. However, excessive or unregulated HNE activity can lead to the degradation of host tissues, particularly elastin in the lungs, contributing to the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of specific HNE inhibitors is a key therapeutic strategy. This guide focuses on assessing the specificity of this compound in comparison to other well-characterized HNE inhibitors.
Quantitative Comparison of Inhibitor Potency and Specificity
The following tables summarize the in vitro potency and selectivity of this compound, Sivelestat, and Alvelestat against HNE and other serine proteases.
Table 1: Potency against Human Neutrophil Elastase (HNE)
| Inhibitor | IC50 against HNE | Ki against HNE | Mechanism of Action |
| This compound (SC-39026) | 0.5 µM[1] | 1.5 µM[1] | Reversible, non-competitive[1] |
| Sivelestat | 19-49 nM | Not Reported | Competitive |
| Alvelestat (AZD9668) | ~12.6 nM (pIC50 = 7.9) | 9.4 nM | Reversible, selective |
Table 2: Specificity Profile against a Panel of Serine Proteases
| Inhibitor | IC50 against Cathepsin G | IC50 against Pancreatic Elastase | IC50 against Chymotrypsin | IC50 against Pseudomonas aeruginosa elastase | Selectivity Notes |
| This compound (SC-39026) | ~2.5 µM[1] | Inactive[1] | Inactive | Inactive | Approximately 5-fold selective for HNE over Cathepsin G. |
| Sivelestat | Not Reported | 5.6 µM | Not Reported | Not Reported | Over 100-fold selective for HNE over pancreatic elastase. |
| Alvelestat (AZD9668) | Not Reported | Not Reported | Not Reported | Not Reported | At least 600-fold more selective for HNE over other serine proteases. |
Signaling Pathways Modulated by HNE Inhibition
Inhibition of HNE can impact multiple downstream signaling pathways implicated in inflammation and tissue remodeling.
Caption: HNE-mediated signaling pathways and points of inhibition.
Caption: Signaling pathways modulated by Sivelestat.
Experimental Protocols
This protocol is adapted for determining the inhibitory activity of compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Test inhibitors (this compound, Sivelestat, Alvelestat) dissolved in DMSO
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the HNE substrate in DMSO.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the appropriate wells. For control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of HNE enzyme solution to all wells except the blank. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the HNE substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated as: (1 - (Rate of inhibitor well / Rate of control well)) * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the protease inhibition assay.
To assess the specificity of an inhibitor, the protocol described above can be adapted to test its activity against a panel of other relevant proteases (e.g., Cathepsin G, Proteinase 3, Chymotrypsin, Trypsin). For each protease, a specific chromogenic or fluorogenic substrate must be used. The IC50 values obtained for the target protease (HNE) and the off-target proteases are then compared to determine the selectivity ratio.
This protocol provides a general workflow for quantifying the in vivo effects of HNE inhibitors on inflammation.
Materials:
-
Bronchoalveolar lavage (BAL) fluid from animal models of lung inflammation treated with vehicle or HNE inhibitor.
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-1β).
-
Microplate reader.
Procedure:
-
Collect BAL fluid from treated and control animals. Centrifuge to remove cells and debris.
-
Follow the specific instructions provided with the ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
This guide provides a comparative assessment of the specificity of this compound against other HNE inhibitors. This compound demonstrates good potency for HNE with a degree of selectivity over Cathepsin G and high selectivity against other tested serine proteases. Sivelestat and Alvelestat exhibit higher potency for HNE and, in the case of Alvelestat, a very high degree of selectivity. The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, the importance of selectivity against particular off-target proteases, and the experimental model being used. The provided protocols offer a starting point for researchers to conduct their own comparative studies.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Lodelaben Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is as crucial as the discoveries they enable. This document provides essential, immediate safety and logistical information for the proper disposal of Lodelaben, a reversible, non-competitive inhibitor of human neutrophil elastase. Adherence to these procedural, step-by-step guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
While specific disposal instructions for this compound are not extensively documented, the following procedures are based on best practices for the management of chlorinated organic compounds used in a research setting. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the supplier before proceeding.
Quantitative Data Summary for this compound
The following table summarizes the key physicochemical data for this compound, which is critical for understanding its properties and handling requirements.[1]
| Property | Value | Unit |
| Molecular Formula | C25H41ClO3 | |
| Molecular Weight | 425.04 | g/mol |
| Appearance | White Solid | |
| CAS Number | 111149-90-7 | |
| IC50 (HNE) | 0.5 | µM |
| Ki (HNE) | 1.5 | µM |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound waste and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure. This includes:
-
A laboratory coat or gown.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection: Proper segregation of chemical waste is the first step in responsible disposal.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Never mix this compound waste with other incompatible waste streams.
3. Disposal of Solid this compound Waste:
-
Carefully transfer any solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.
-
Avoid generating dust during the transfer. If the product is a fine powder, conduct the transfer within a chemical fume hood.
4. Disposal of this compound Solutions: The disposal method for this compound solutions depends on the solvent used.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated, labeled hazardous waste container for aqueous waste. Do not pour these solutions down the drain unless explicitly permitted by your institution's EHS office.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for flammable or halogenated organic solvents, as appropriate.[2] Ensure the container is properly labeled with the full chemical names of all components.
5. Decontamination of Laboratory Equipment: Thorough decontamination of equipment that has been in contact with this compound is critical to prevent cross-contamination.
-
Initial Cleaning: Physically remove any gross contamination by wiping the equipment with a disposable towel.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and warm water. A brush can be used to scrub all surfaces that were in contact with the chemical.
-
Rinsing: Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone), followed by a final rinse with deionized water. The initial rinsate should be collected and disposed of as this compound waste.
6. Disposal of Empty Containers: Empty containers that held this compound must also be managed properly.
-
Triple-Rinse: Triple-rinse the empty container with a suitable solvent.[3] The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[3]
-
Deface Label: After triple-rinsing, deface or remove the original product label to prevent misuse.
-
Final Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory recycling or trash, in accordance with your institution's policies.[2]
7. Arranging for Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
EHS Pickup: Contact your institution's EHS office to schedule a pickup of the this compound waste. Follow all institutional procedures for waste manifest documentation and handover to authorized waste disposal personnel.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Lodelaben
Disclaimer: Information regarding a substance specifically named "Lodelaben" is not available in publicly accessible safety and chemical databases. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling any chemical, including this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, chemical-resistant apron, or full-body suit. |
| Respiratory | A fume hood or a properly fitted respirator. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines a standard workflow for handling a chemical agent like this compound, from initial preparation to final disposal.
Caption: General workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous.
-
Segregate Waste: Use dedicated, clearly labeled, and sealed containers for all this compound waste, including unused product, contaminated PPE, and experimental materials.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Do Not Dispose Down the Drain: this compound should never be disposed of in the sewer system.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Logic
The following diagram illustrates the logical steps to take in an emergency involving this compound.
Caption: Emergency response plan for this compound incidents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
